molecular formula C10H18O B042992 Menthone CAS No. 14073-97-3

Menthone

Número de catálogo: B042992
Número CAS: 14073-97-3
Peso molecular: 154.25 g/mol
Clave InChI: NFLGAXVYCFJBMK-BDAKNGLRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(-)-Menthone is a naturally occurring monoterpenoid of the menthol family, characterized by its distinct minty aroma and the crucial stereochemical configuration at its three chiral centers. This enantiopure form is a key constituent of peppermint and other mentha essential oils. In research, (-)-Menthone serves as a valuable chemical standard for analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of mint oil components. Its primary research value lies in its biological activity as a modulator of transient receptor potential (TRP) channels. It acts as a cooling agent and chemosensory stimulus, making it a critical tool for studying the TRPM8 receptor, which is involved in thermal sensation and cold allodynia. Researchers utilize (-)-Menthone in neuropharmacological studies to investigate pain pathways, as well as in olfactory and gustatory research. Furthermore, its properties are explored in entomology for its insect repellent and fumigant effects, providing insights into the development of novel pest management strategies. This compound is essential for any research program focused on terpenoid biochemistry, sensory biology, or natural product chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGAXVYCFJBMK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044384, DTXSID2044478
Record name (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dl-Menthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellowish liquid with a mint-like odour
Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Menthone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5944
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name l-Menthone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20795
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (-)-Menthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Menthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

210 °C, 207.00 to 210.00 °C. @ 760.00 mm Hg
Record name MENTHONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (-)-Menthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, 0.497 mg/mL at 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol)
Record name MENTHONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (-)-Menthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Menthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.888-0.895
Record name Menthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.27 [mmHg]
Record name Menthone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5944
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless, oily, mobile liq

CAS No.

89-80-5, 14073-97-3
Record name (±)-Menthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Menthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14073-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Menthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014073973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dl-Menthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-menthan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-menthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENTHONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F709W4OG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MENTHONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (-)-Menthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-6 °C
Record name (-)-Menthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Menthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthone, a naturally occurring monoterpene ketone, is a significant constituent of essential oils from plants of the Mentha species.[1][2] It is widely utilized in the flavor, fragrance, and pharmaceutical industries for its characteristic minty aroma and physiological properties. This technical guide provides a comprehensive overview of the chemical properties and molecular structure of this compound, with a focus on its stereoisomerism, spectroscopic profile, and relevant experimental protocols. The information presented herein is intended to support research, development, and quality control activities involving this versatile compound.

Molecular Structure and Stereoisomerism

This compound's chemical structure is based on a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group.[3] Specifically, it is 2-isopropyl-5-methylcyclohexanone.[2] The presence of two chiral centers at carbons 2 and 5 gives rise to four possible stereoisomers.[2] These stereoisomers are classified into two diastereomeric pairs: menthones and isomenthones.[2]

In the This compound diastereomers, the isopropyl and methyl groups are in a trans configuration relative to each other. The two enantiomers are:

  • (-)-Menthone (l-menthone): (2S, 5R)-2-isopropyl-5-methylcyclohexanone

  • (+)-Menthone (d-menthone): (2R, 5S)-2-isopropyl-5-methylcyclohexanone

In the isothis compound diastereomers, the isopropyl and methyl groups are in a cis configuration. The two enantiomers are:

  • (+)-Isothis compound (d-isothis compound): (2S, 5S)-2-isopropyl-5-methylcyclohexanone

  • (-)-Isothis compound (l-isothis compound): (2R, 5R)-2-isopropyl-5-methylcyclohexanone

The most abundant stereoisomer found in nature is (-)-menthone.[2] The stereoisomers can be interconverted through an enol intermediate, a process known as epimerization.[2]

Menthone_Stereoisomers cluster_this compound This compound (trans) cluster_isothis compound Isothis compound (cis) l_this compound (-)-Menthone (2S, 5R) d_this compound (+)-Menthone (2R, 5S) l_this compound->d_this compound Enantiomers d_isothis compound (+)-Isothis compound (2S, 5S) l_this compound->d_isothis compound Diastereomers (Epimerization) l_isothis compound (-)-Isothis compound (2R, 5R) d_this compound->l_isothis compound Diastereomers (Epimerization) d_isothis compound->l_isothis compound Enantiomers

Stereoisomers of 2-isopropyl-5-methylcyclohexanone.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic minty odor.[4][5] The quantitative chemical and physical properties of this compound are summarized in the tables below.

Table 1: General Chemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₀H₁₈O[1][5]
Molar Mass 154.25 g/mol [1]
IUPAC Name (2S,5R)-2-Isopropyl-5-methylcyclohexanone (for l-menthone)[2]
CAS Number 14073-97-3 (for l-menthone), 89-80-5 (for racemic this compound)[5][6]
Table 2: Physical Properties of this compound
PropertyValueReference
Appearance Colorless to pale yellow liquid[4][5]
Odor Minty[1]
Density 0.895 g/cm³ at 20 °C[2]
Melting Point -6 °C[2]
Boiling Point 207-210 °C[1][2]
Flash Point 77 °C[4]
Refractive Index (n²⁰/D) 1.450[7]
Optical Rotation [α]²⁰/D -24.8° (for l-menthone)[6]
Table 3: Solubility of this compound
SolventSolubilityReference
Water Slightly soluble (688 mg/L at 25 °C)[1][8]
Ethanol Soluble[4][5]
Ether Soluble[5]
Acetone Soluble[1]
Benzene Soluble[1]
Chloroform Soluble[7]
Fixed Oils Soluble[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically observed around 1710 cm⁻¹.[9] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) distinguishes it from its precursor, menthol. Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the methyl and isopropyl protons, as well as the protons on the cyclohexane ring. The chemical shifts and coupling patterns are sensitive to the stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum provides distinct signals for the ten carbon atoms in the this compound molecule, with the carbonyl carbon appearing significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 154, corresponding to its molecular weight. The fragmentation pattern provides further structural information.

Experimental Protocols

Synthesis of l-Menthone by Oxidation of l-Menthol

This protocol describes the synthesis of l-menthone via the oxidation of l-menthol using an acidified dichromate solution.[11]

Synthesis_Workflow start Start: l-Menthol reagents Add to acidified Sodium Dichromate Solution start->reagents reaction Stir and allow to react (exothermic, ~55°C) reagents->reaction separation Separate oily layer using a separatory funnel reaction->separation washing Wash with 5% NaOH solution separation->washing extraction Extract with Diethyl Ether washing->extraction drying Dry organic layer (e.g., with Na₂SO₄) extraction->drying evaporation Remove Ether by distillation drying->evaporation purification Distill under reduced pressure (98-100°C / 18 mmHg) evaporation->purification end End: l-Menthone purification->end

Workflow for the synthesis of l-menthone from l-menthol.

Materials:

  • l-Menthol

  • Sodium dichromate (Na₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or other suitable drying agent

  • Distilled water

Procedure:

  • Preparation of the Oxidizing Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium dichromate in water. Slowly and carefully add concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

  • Oxidation Reaction: To the stirred oxidizing solution, add l-menthol in portions. The reaction is exothermic, and the temperature should be monitored and maintained around 55°C. Continue stirring until the reaction is complete, indicated by a color change and a decrease in temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. The oily this compound layer will separate from the aqueous layer.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash them sequentially with water and then with a 5% sodium hydroxide solution to remove any unreacted acid. Finally, wash with water until the washings are neutral.

  • Drying and Solvent Removal: Dry the ethereal solution over anhydrous sodium sulfate. Filter to remove the drying agent and then remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by vacuum distillation.[11] Collect the fraction boiling at 98–100 °C at 18 mmHg.

Purification of this compound Isomers

Purification of individual this compound stereoisomers can be achieved using preparative high-performance liquid chromatography (HPLC).

Instrumentation:

  • Preparative HPLC system with a suitable chiral stationary phase column.

Mobile Phase:

  • A mixture of n-hexane and ethyl acetate is commonly used. The exact ratio should be optimized to achieve the best separation of the desired isomers.

Procedure:

  • Dissolve the crude this compound mixture in the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Monitor the elution of the isomers using a suitable detector (e.g., UV or refractive index).

  • Collect the fractions corresponding to the individual isomers.

  • Evaporate the solvent from the collected fractions to obtain the purified isomers.

Analysis of this compound Stereoisomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of this compound stereoisomers.[12][13]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Chiral capillary column (e.g., a cyclodextrin-based column) is essential for the separation of enantiomers.

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector (MS): Electron ionization (EI) mode with a scan range of m/z 40-300.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or ethanol).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • The different stereoisomers will separate based on their interaction with the chiral stationary phase and will elute at different retention times.

  • The mass spectrometer will provide a mass spectrum for each eluting peak, confirming the identity of the isomers based on their fragmentation patterns.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and molecular structure of this compound. The information on its stereoisomerism, physicochemical properties, spectroscopic data, and experimental protocols for synthesis, purification, and analysis serves as a valuable resource for professionals in research, drug development, and quality control. A thorough understanding of these aspects is essential for the effective and safe utilization of this compound in its various applications.

References

The Biosynthesis of Menthone in Mentha Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of menthone, a key monoterpene responsible for the characteristic aroma and flavor of peppermint (Mentha x piperita). The pathway is a highly regulated and compartmentalized process occurring within the specialized glandular trichomes of the mint leaves. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing essential oil yield and quality for pharmaceutical, cosmetic, and food industries.

Overview of the this compound Biosynthesis Pathway

The synthesis of (-)-menthone in peppermint begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway in the plastids.[1][2] A series of eight enzymatic steps transforms these primary metabolites into (-)-menthone, which can be further reduced to (-)-menthol.[3] The entire process involves enzymes localized in various subcellular compartments, including plastids, endoplasmic reticulum, mitochondria, and the cytoplasm, highlighting a sophisticated metabolic channeling.[1][4][[“]]

The core pathway leading to the formation of (-)-menthone is as follows:

  • Geranyl Diphosphate (GPP) Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form the C10 precursor, GPP.[1][4][6]

  • Cyclization to (-)-Limonene: In the first committed step of monoterpene biosynthesis in Mentha, (-)-limonene synthase (LS) facilitates the cyclization of GPP to (-)-(4S)-limonene.[1][2]

  • Hydroxylation to (-)-trans-Isopiperitenol: The cytochrome P450 enzyme (-)-limonene-3-hydroxylase (L3OH) introduces a hydroxyl group at the C3 position of (-)-limonene to produce (-)-trans-isopiperitenol.[1][6]

  • Oxidation to (-)-Isopiperitenone: (-)-trans-isopiperitenol dehydrogenase (IPD) then oxidizes the alcohol to the ketone, (-)-isopiperitenone.[1][6]

  • Reduction to (+)-cis-Isopulegone: The NADPH-dependent (-)-isopiperitenone reductase (IPR) catalyzes the reduction of the double bond in (-)-isopiperitenone to form (+)-cis-isopulegone.[3][4][7]

  • Isomerization to (+)-Pulegone: (+)-cis-isopulegone isomerase (IPGI) shifts the double bond to yield (+)-pulegone.[3][4]

  • Reduction to (-)-Menthone: Finally, (+)-pulegone reductase (PR), an NADPH-dependent enzyme, reduces the C4(8) double bond of (+)-pulegone to produce a mixture of (-)-menthone and (+)-isothis compound.[2][6][8]

Menthone_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cyto Cytoplasm IPP IPP + DMAPP GPP Geranyl Diphosphate IPP->GPP GPPS Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol (-)-Limonene-3-Hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone (-)-Isopiperitenone Reductase (NADPH) Pulegone (+)-Pulegone Isopulegone->Pulegone (+)-cis-Isopulegone Isomerase This compound (-)-Menthone Pulegone->this compound (+)-Pulegone Reductase (NADPH) Isothis compound (+)-Isothis compound Pulegone->Isothis compound (+)-Pulegone Reductase (NADPH)

Caption: The compartmentalized biosynthesis pathway of (-)-menthone in Mentha species.

Quantitative Data

The efficiency and product profile of the this compound pathway are determined by the kinetic properties of its enzymes and the relative abundance of its intermediates.

Table 1: Enzyme Kinetic Properties
EnzymeSubstrateKm (µM)kcat (s-1)Optimal pHCofactorSource SpeciesReference
(-)-Isopiperitenone Reductase (IPR)(-)-Isopiperitenone1.01.35.5NADPHM. piperita[9][10]
(-)-Isopiperitenone Reductase (IPR)NADPH2.21.35.5-M. piperita[9][10]
(+)-Pulegone Reductase (PR)(+)-Pulegone2.31.85.0NADPHM. piperita[9]
(+)-Pulegone Reductase (PR)NADPH6.91.85.0-M. piperita[9]
(-)-Menthone Reductase (MR)(-)-Menthone3.00.6~7.0NADPHM. piperita[11]
(-)-Menthone Reductase (MR)(+)-Isothis compound410.6~7.0NADPHM. piperita[11]
Table 2: Representative Monoterpene Composition in Mentha Species Essential Oil (%)
CompoundM. piperita (Morocco)[12]M. arvensis (India)[13]M. longifolia (Saudi Arabia)M. piperita (Leaf Position Study)[14][[“]]
This compound 29.01 5.00 7.84 - 34.13 Higher in younger leaves
Isothis compound2.125.24-Higher in younger leaves
Pulegone1.12-11.92 - 62.54-
Limonene2.10--Varies with leaf position
Menthol5.5877.94-Higher in older leaves
Menthofuran3.01--Higher in flowers

Note: Composition can vary significantly based on genetics, developmental stage, and environmental conditions.[16][17][18] For instance, the concentration of this compound is relatively higher in younger, acropetal parts of the plant, while menthol accumulates in older, basipetal leaves.[14][[“]]

Experimental Protocols

Accurate study of the this compound biosynthesis pathway requires precise methodologies. Below are summaries of key experimental protocols.

Essential Oil Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is fundamental for quantifying this compound and related monoterpenes.

Objective: To extract, identify, and quantify the volatile components of Mentha essential oil.

Protocol:

  • Plant Material: Collect fresh or dried aerial parts (leaves, flowers) of the Mentha species.[12][14]

  • Extraction (Hydrodistillation):

    • Place a known quantity (e.g., 250 g) of plant material in a flask with distilled water (e.g., 1600 ml).[12]

    • Use a Clevenger-type apparatus to perform hydrodistillation for approximately 3 hours.[12]

    • Collect the distilled essential oil, dry it over anhydrous sodium sulfate, and store at 4°C.

  • Sample Preparation for GC-MS:

    • Dilute a small volume of the essential oil (e.g., 10 µL) in a suitable solvent like hexane or ethanol (e.g., 1 mL).[12][14]

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu QP2010 Plus, Thermo Fischer PolarisQ).[12][13]

    • Column: Use a capillary column suitable for volatile compound separation (e.g., Rtx-5 MS or Varian CP-Sil 5 HP, ~30-60m length).[12][13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[13]

    • Temperature Program:

      • Injector Temperature: 240-260°C.[12][13]

      • Oven Program: Start at 50-60°C, then ramp up at a rate of 3-5°C/min to a final temperature of 240-280°C.[12][13][19]

    • Mass Spectrometry: Electron impact ionization at 70 eV.[12][19]

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with literature values.

    • Quantify the relative percentage of each compound based on the peak area in the chromatogram.[12]

GCMS_Workflow Plant Mentha Plant Material (Leaves/Flowers) Hydrodistill Hydrodistillation (Clevenger Apparatus) Plant->Hydrodistill Oil Crude Essential Oil Hydrodistill->Oil Dry Drying (Anhydrous Na2SO4) Oil->Dry StoredOil Pure Essential Oil Dry->StoredOil Dilute Dilution in Solvent (e.g., Hexane) StoredOil->Dilute Sample Prepared Sample for GC-MS Dilute->Sample GCMS GC-MS Injection & Analysis Sample->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Analysis Compound Identification & Quantification Data->Analysis Result Composition Profile (% this compound, etc.) Analysis->Result

Caption: Experimental workflow for GC-MS analysis of Mentha essential oils.
Recombinant Enzyme Expression and Assay

This protocol allows for the detailed characterization of individual enzymes in the pathway.

Objective: To express a biosynthetic enzyme (e.g., (-)-isopiperitenone reductase) in a heterologous system and measure its kinetic parameters.

Protocol:

  • cDNA Cloning:

    • Isolate mRNA from peppermint glandular trichomes, the primary site of biosynthesis.[1]

    • Synthesize a cDNA library.

    • Isolate the full-length cDNA of the target enzyme (e.g., IPR) through screening or PCR-based methods.[9]

  • Heterologous Expression:

    • Clone the cDNA into an expression vector (e.g., pET vector for E. coli).[20]

    • Transform the construct into a suitable expression host like E. coli.[9][20]

    • Induce protein expression (e.g., with IPTG) and purify the recombinant enzyme using affinity chromatography (e.g., His-tag).

  • Enzyme Assay:

    • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris buffer, pH adjusted for optimal enzyme activity). The mixture should contain the purified enzyme, the substrate (e.g., (-)-isopiperitenone), and the required cofactor (e.g., NADPH).[9][21]

    • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.[3]

    • Product Extraction: Stop the reaction and extract the products using an organic solvent like pentane or diethyl ether.

    • Analysis: Analyze the extracted products via GC-MS to identify and quantify the enzymatic product (e.g., (+)-cis-isopulegone).[21]

  • Kinetic Analysis:

    • Perform assays with varying substrate and cofactor concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Regulation and Key Branch Points

The flux through the this compound biosynthesis pathway is tightly regulated. The conversion of (+)-pulegone is a critical branch point.[2] (+)-Pulegone can either be reduced by pulegone reductase (PR) to form (-)-menthone or oxidized by menthofuran synthase (MFS) to produce (+)-menthofuran, a compound that can negatively affect the quality of the essential oil.[2][16][17] Environmental stress factors, such as drought or high temperatures, can influence the expression of genes like PR and MFS, thereby altering the final ratio of this compound to menthofuran in the oil.[16][17][18] For example, overexpression of MFS has been shown to increase both menthofuran and pulegone, suggesting that menthofuran can inhibit the activity of PR.[2]

This guide provides a foundational understanding of the this compound biosynthesis pathway, offering the necessary detail for researchers to design experiments, interpret results, and pursue metabolic engineering strategies in Mentha species.

References

A Deep Dive into the Physicochemical Landscape of Menthone and Isomenthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core physical properties of menthone and its diastereomer, isothis compound. As key components in numerous natural products and important chiral building blocks in the pharmaceutical and flavor industries, a thorough understanding of their distinct physicochemical characteristics is paramount for their effective utilization in research and development. This document summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and provides visual representations of their stereochemical relationships and analytical workflows.

Stereochemistry and Interconversion

This compound and isothis compound are diastereomers of 2-isopropyl-5-methylcyclohexanone, each existing as a pair of enantiomers. The stereochemical relationship arises from the two chiral centers at the C2 and C5 positions. In this compound, the isopropyl and methyl groups are in a trans configuration, while in isothis compound, they are in a cis configuration.[1] This seemingly subtle difference in spatial arrangement leads to distinct physical properties and sensory profiles.[1]

It is crucial to note that this compound and isothis compound can readily interconvert through an enol intermediate, a process known as epimerization.[1] This equilibrium favors the more stable trans isomer, this compound. At room temperature, an equilibrium mixture will contain approximately 29% isothis compound.[1] This dynamic relationship underscores the importance of careful handling and analysis to ensure the isomeric purity of samples.

G Stereoisomeric Relationship and Interconversion of this compound and Isothis compound l_this compound (-)-Menthone (2S, 5R) d_this compound (+)-Menthone (2R, 5S) l_this compound->d_this compound Enantiomers d_isothis compound (+)-Isothis compound (2S, 5S) l_this compound->d_isothis compound Epimerization l_isothis compound (-)-Isothis compound (2R, 5R) d_this compound->l_isothis compound Epimerization d_isothis compound->l_isothis compound Enantiomers

Caption: Stereoisomers and epimerization of this compound and isothis compound.

Comparative Physical Properties

The distinct stereochemistry of this compound and isothis compound directly influences their physical properties. The following tables summarize the key quantitative data for these isomers. Note that values can vary slightly depending on the specific enantiomer and the experimental conditions.

Table 1: Boiling and Melting Points

PropertyThis compoundIsothis compound
Boiling Point (°C) 207 - 210[1][2]205 - 208[3]
Melting Point (°C) -6[1][2]-35[4][5]

Table 2: Density and Refractive Index

PropertyThis compoundIsothis compound
Density (g/cm³ at 20°C) 0.895[1][2]0.895 - 0.925[3]
Refractive Index (n²⁰/D) 1.4480 - 1.4520[2]1.449 - 1.455[3][6]

Table 3: Optical Activity

IsomerSpecific Rotation ([\alpha]_D)
(-)-Menthone (l-Menthone) Negative
(+)-Menthone (d-Menthone) Positive
(+)-Isothis compound (d-Isothis compound) +38.00 to +69.00[7]
(-)-Isothis compound (l-Isothis compound) Negative

Note: Specific rotation values are highly dependent on the solvent, concentration, and temperature. The provided value for (+)-isothis compound is a reported range.

Experimental Protocols

Accurate determination of the physical properties of this compound and isothis compound relies on standardized experimental procedures. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For terpenes like this compound and isothis compound, which have relatively high boiling points, distillation-based methods are suitable.[8][9]

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: Place a small volume of the purified this compound or isothis compound sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Observation: Record the temperature at which the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For this compound, which has a melting point below room temperature, a cryostat or a specialized low-temperature melting point apparatus is required.

Methodology:

  • Sample Preparation: A small amount of the solidified sample is loaded into a capillary tube.[10][11]

  • Apparatus: A digital melting point apparatus with a cooling capability (e.g., a Peltier-cooled stage) is used.[10]

  • Heating/Cooling Rate: The apparatus is cooled to a temperature below the expected melting point. The sample is then heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.[11]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range should be narrow.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. The Abbe refractometer is a standard instrument for this measurement.[12][13][14]

Methodology:

  • Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.[12][13]

  • Sample Application: Place a few drops of the this compound or isothis compound sample onto the prism of the refractometer.[15]

  • Measurement: Close the prism and adjust the light source and mirror to illuminate the field of view. Rotate the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.[12][13]

  • Reading: Read the refractive index directly from the instrument's scale.[15]

  • Temperature Control: Ensure the measurement is performed at a constant, specified temperature (typically 20°C), as the refractive index is temperature-dependent.[15]

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific path length and concentration.[16][17][18]

Methodology:

  • Sample Preparation: Prepare a solution of the this compound or isothis compound isomer of a known concentration in a suitable solvent (e.g., ethanol or chloroform).

  • Blank Measurement: Fill the polarimeter tube with the pure solvent and measure the optical rotation. This is the blank reading.[19]

  • Sample Measurement: Rinse and fill the polarimeter tube with the prepared sample solution, ensuring no air bubbles are present.[16][19]

  • Rotation Measurement: Place the tube in the polarimeter and measure the observed angle of rotation.[16]

  • Calculation: The specific rotation ([\alpha]) is calculated using the formula: [\alpha] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters.

    • c is the concentration of the solution in g/mL.

Analytical Workflow

The comprehensive characterization of a this compound or isothis compound sample involves a logical sequence of analytical techniques to determine its identity, purity, and isomeric composition.

G Analytical Workflow for this compound/Isothis compound Characterization Sample Sample (this compound/Isothis compound Mixture) GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS ChiralGC Chiral Gas Chromatography (Chiral GC) Sample->ChiralGC Polarimetry Polarimetry Sample->Polarimetry NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Sample->FTIR PhysProps Physical Property Measurement (Boiling Point, Refractive Index, Density) Sample->PhysProps Identity Structural Confirmation (Mass Spectrum, NMR, IR) GCMS->Identity DiastereomericRatio Diastereomeric Ratio (this compound vs. Isothis compound) GCMS->DiastereomericRatio Purity Overall Purity GCMS->Purity EnantiomericExcess Enantiomeric Excess (ee%) ChiralGC->EnantiomericExcess ChiralGC->Purity OpticalActivity Specific Rotation Polarimetry->OpticalActivity NMR->Identity FTIR->Identity FinalReport Comprehensive Characterization Report PhysProps->FinalReport Identity->FinalReport DiastereomericRatio->FinalReport EnantiomericExcess->FinalReport OpticalActivity->FinalReport Purity->FinalReport

Caption: A typical analytical workflow for characterizing this compound and isothis compound.

This guide provides a foundational understanding of the key physical properties differentiating this compound and isothis compound. For drug development and other high-purity applications, precise and accurate measurement of these properties is essential for quality control and ensuring the desired biological or sensory outcomes.

References

Menthone: A Comprehensive Technical Guide to its Chemical Identity and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical identifiers, analytical methodologies, and key biological interactions of menthone. This compound, a naturally occurring monoterpene ketone, is a significant compound in the fields of flavor, fragrance, and pharmaceuticals. This document is intended to serve as a valuable resource for professionals engaged in research and development involving this versatile molecule.

Chemical Identifiers of this compound and Its Stereoisomers

This compound exists as four stereoisomers due to its two chiral centers. The relationship between these isomers is crucial for understanding their distinct chemical and biological properties. The most common isomers are (-)-menthone (l-menthone), (+)-menthone (d-menthone), and their diastereomers, the isomenthones. The following table summarizes the key chemical identifiers for the most relevant forms of this compound.

Identifier(-)-Menthone(+)-Menthone(±)-Menthone (Racemic)Isothis compound (mixture)
IUPAC Name (2S,5R)-2-isopropyl-5-methylcyclohexan-1-one[1](2R,5S)-2-isopropyl-5-methylcyclohexan-1-one(2R,5S)-rel-2-isopropyl-5-methylcyclohexan-1-onecis-2-Isopropyl-5-methylcyclohexanone
CAS Number 14073-97-3[2]3391-87-589-80-5[1]491-07-6
PubChem CID 26447[1]44315969864699
InChI InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1[1]InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+InChI=1S/C10H18O/c1-7(2)9-6-8(3)4-5-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-
InChIKey NFLGAXVYCFJBMK-BDAKNGLRSA-N[1]NFLGAXVYCFJBMK-DTWKUNHWSA-NNFLGAXVYCFJBMK-BRJQIKQINA-NNFLGAXVYCFJBMK-ZCFIWIBFSA-N
SMILES C[C@@H]1CC--INVALID-LINK--C(C)C[1]C[C@H]1CC--INVALID-LINK--C(C)CCC(C)C1CCC(C)CC1=OCC(C)[C@H]1C--INVALID-LINK--CCC1=O
Synonyms l-Menthone, (1R,4S)-(-)-p-Menthan-3-one[2]d-Menthonedl-Menthone, trans-p-Menthan-3-onecis-p-Menthan-3-one

Experimental Protocols

Synthesis of l-Menthone via Oxidation of l-Menthol

A common laboratory-scale synthesis of l-menthone involves the oxidation of the more readily available l-menthol.[3] The following protocol is adapted from established methods.[1]

Materials:

  • l-Menthol

  • Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, prepare a solution of sodium dichromate in water.

  • Slowly add concentrated sulfuric acid to the dichromate solution while stirring and cooling the flask in an ice bath.

  • In a separate beaker, dissolve l-menthol in diethyl ether.

  • Add the l-menthol solution dropwise to the stirred, cooled dichromate/sulfuric acid mixture. The rate of addition should be controlled to maintain the reaction temperature below a specified point to minimize side reactions and epimerization to d-isothis compound.[3]

  • After the addition is complete, continue stirring at room temperature until the reaction is complete, as indicated by a color change.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer (ether) from the aqueous layer.

  • Wash the organic layer sequentially with water and then with a 5% sodium hydroxide solution to remove any unreacted acid and byproducts.

  • Dry the ethereal solution over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude l-menthone can be purified by fractional distillation under reduced pressure.

Gas Chromatography (GC) Analysis of this compound

Gas chromatography is a primary analytical technique for the qualitative and quantitative analysis of volatile compounds like this compound, often found in essential oils.[4]

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column).

Sample Preparation:

  • Accurately weigh a known amount of the essential oil or sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., hexane or ethanol).

  • For quantitative analysis, add a known concentration of an internal standard (e.g., n-alkane) that does not co-elute with other components in the sample.[4]

  • Vortex the mixture to ensure homogeneity.

  • If necessary, filter the sample before injection into the GC.

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5 °C/min).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

Data Analysis:

  • Identify the this compound peak based on its retention time compared to a pure standard.

  • For quantitative analysis, calculate the concentration of this compound based on the peak area relative to the internal standard.

Biological Activity and Signaling Pathway

This compound, particularly its stereoisomers, is known to interact with various biological targets. One of the most studied interactions is with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is also activated by menthol and cold temperatures.[5] The activation of TRPM8 by this compound can lead to a sensation of cooling and has implications for its use in topical analgesics and other pharmaceutical applications. While the complete signaling cascade is complex and can vary by cell type, a simplified representation of the this compound-TRPM8 interaction is presented below.

Menthone_TRPM8_Signaling This compound This compound TRPM8 TRPM8 Channel (Cell Membrane) This compound->TRPM8 Binds and Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens Channel Depolarization Membrane Depolarization TRPM8->Depolarization Signaling Downstream Signaling Cascades Ca_Influx->Signaling Depolarization->Signaling Response Cellular Response (e.g., Cooling Sensation, Neurotransmitter Release) Signaling->Response

Caption: Simplified signaling pathway of this compound activating the TRPM8 channel.

References

Spectroscopic Interpretation of Menthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of menthone, a monoterpene and a constituent of several essential oils. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in various applications, including the pharmaceutical and flavor industries. This document outlines the key spectroscopic features of this compound, provides detailed experimental protocols for data acquisition, and presents a logical workflow for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays signals corresponding to the 18 protons in its structure. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the stereochemistry of the molecule. The data presented here is for the major, more stable trans-isomer.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~2.30m-
H-4ax~2.45m-
H-4eq~2.05m-
H-5~1.35m-
H-6ax~1.95m-
H-6eq~2.15m-
H-7 (CH of isopropyl)~2.10m-
CH₃-8~1.05d~6.5
CH₃-9, CH₃-10 (isopropyl)~0.90, ~0.92d~7.0
¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (C=O)~212.8
C-2~56.2
C-3~34.3
C-4~28.2
C-5~35.8
C-6~51.2
C-7 (CH of isopropyl)~26.2
C-8 (CH₃)~22.6
C-9 (CH₃ of isopropyl)~21.6
C-10 (CH₃ of isopropyl)~19.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl group and C-H bonds.[1][2][3][4]

Frequency (cm⁻¹) Vibration Type Functional Group
~1711-1706C=O stretchKetone[2]
~2955, 2928, 2870C-H stretchsp³ C-H[4]

The presence of a strong peak around 1710 cm⁻¹ is indicative of a saturated cyclic ketone. The absence of a broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of a hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 154, corresponding to its molecular weight. The fragmentation pattern provides further structural information.[1]

m/z Relative Intensity Proposed Fragment
154Moderate[C₁₀H₁₈O]⁺ (Molecular Ion)
139Moderate[M - CH₃]⁺
112High[M - C₃H₆]⁺ (McLafferty Rearrangement)
97Moderate[M - C₃H₆ - CH₃]⁺
83Moderate[C₆H₁₁]⁺
69High[C₅H₉]⁺
55High[C₄H₇]⁺
43High[C₃H₇]⁺ (isopropyl cation)

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette with a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and ensure the liquid height is at least 4 cm.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 s.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 s.

Infrared Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently rotate to spread the liquid into a thin film.

  • Wipe any excess liquid from the edges of the plates.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Further dilute an aliquot of this solution to a final concentration of approximately 10-100 µg/mL.

  • Transfer the final solution to an appropriate autosampler vial.

Data Acquisition (GC-MS with EI):

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

  • Mass Range: Scan from m/z 40 to 200.

Visualizations

Spectroscopic_Workflow Workflow for Spectroscopic Interpretation of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation cluster_elucidation Structural Elucidation Sample Pure this compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Spectrum: - Characteristic Absorptions IR->IR_Data MS_Data Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure Proposed Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Menthone_Fragmentation Key Mass Spectral Fragmentation Pathways of this compound cluster_frags M [this compound]⁺˙ m/z = 154 F1 [M - CH₃]⁺ m/z = 139 M->F1 - •CH₃ F2 [M - C₃H₆]⁺˙ m/z = 112 (McLafferty) M->F2 - C₃H₆ F3 [M - C₃H₇]⁺ m/z = 111 M->F3 - •C₃H₇ F4 [C₅H₉]⁺ m/z = 69 F2->F4 - C₂H₂O

Caption: Primary fragmentation pathways of this compound in Electron Ionization Mass Spectrometry.

References

Methodological & Application

Synthesis of Menthone via Menthol Oxidation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Menthone, a monoterpene ketone, is a valuable compound in the flavor, fragrance, and pharmaceutical industries, often synthesized through the oxidation of its corresponding alcohol, menthol.[1][2] This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound from menthol, targeting researchers, scientists, and professionals in drug development. The protocols outlined herein focus on common and effective oxidizing agents, including environmentally benign options.

Data Presentation: Comparison of Oxidation Methods

The choice of an oxidizing agent is critical and often depends on factors such as yield, cost, safety, and environmental impact.[3] The following table summarizes quantitative data from various reported methods for the oxidation of menthol to this compound.

Oxidizing Agent/SystemReagentsSolvent(s)Reaction TimeYield (%)Reference(s)
Calcium Hypochlorite Ca(ClO)₂, Acetic AcidAcetonitrile/Water1 hour88%[4]
Ca(ClO)₂, Acetic AcidEthyl Acetate/Acetic Acid< 1.5 hours~70-80% (qualitative)[1]
Ca(ClO)₂, Glacial Acetic Acid-30 minutes (addition)42%[5]
Pyridinium Chlorochromate (PCC) PCC on Silica GelDichloromethane< 90 minutesNot specified[6]
Jones Reagent Na₂Cr₂O₇, H₂SO₄WaterNot specified83-85%[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to follow all safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment.

Protocol 1: Green Oxidation using Calcium Hypochlorite

This protocol is adapted from a multigram-scale green synthesis of this compound.[4] Calcium hypochlorite is an inexpensive and environmentally friendly oxidizing agent.[4][5]

Materials:

  • l-Menthol

  • Calcium hypochlorite (Ca(ClO)₂)

  • Glacial acetic acid

  • Acetonitrile

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Water (distilled or deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of calcium hypochlorite by dissolving 7 g of Ca(ClO)₂ in 40 mL of water in a flask and cool it to 0 °C in an ice bath.

  • In a separate flask, dissolve 10 g of menthol in 50 mL of a 3:2 mixture of acetonitrile and acetic acid.

  • Slowly add the menthol solution to the cold calcium hypochlorite solution under magnetic stirring.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. During this time, add an additional 40 mL of water to the solution.

  • Transfer the reaction mixture to a separatory funnel and extract the product with two 30 mL portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by distillation if necessary.[7]

Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC) on Silica Gel

This method utilizes PCC immobilized on silica gel, which can simplify the workup and reduce chromium waste issues.[6] PCC is a milder oxidizing agent compared to Jones reagent.[3][8]

Materials:

  • Pyridinium chlorochromate (PCC)

  • Silica gel (35-70 mesh)

  • l-Menthol

  • Dichloromethane

  • Diethyl ether

  • Mortar and pestle

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel

Procedure:

  • Oxidant Preparation: In a fume hood, add 4.85 g (22.5 mmol) of PCC to 4.85 g of silica gel in a mortar. Grind the two solids with a pestle until a homogeneous orange mixture is obtained.

  • Transfer the PCC-silica gel mixture to a 100 mL round-bottom flask equipped with a magnetic stirrer and add 50 mL of dichloromethane.

  • To this suspension, add 2.34 g (15 mmol) of (-)-menthol.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and diethyl ether as the eluent. The reaction is typically complete in less than 90 minutes.

  • Once the reaction is complete, add 120 mL of diethyl ether to the reaction mixture.

  • Filter the mixture through a Büchner funnel containing a 2.5-3 cm pad of silica gel. Wash the solid residue with an additional 20 mL of diethyl ether.

  • Combine the filtrates and evaporate the solvent under vacuum to yield the this compound product.

Protocol 3: Jones Oxidation

This classical method employs a chromic acid solution (Jones reagent) to oxidize menthol.[7] While it provides high yields, it involves the use of toxic chromium compounds.[9]

Materials:

  • Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • l-Menthol

  • Ether

  • 5% Sodium hydroxide solution

  • Round-bottom flask with a mechanical stirrer

  • Separatory funnel

Procedure:

  • In a 1-liter round-bottomed flask equipped with a mechanical stirrer, place 120 g (0.4 mole) of crystallized sodium dichromate.

  • Add a solution of 100 g (54.3 cc, 0.97 mole) of concentrated sulfuric acid in 600 cc of water.

  • To this mixture, add 90 g (0.58 mole) of menthol in three or four portions while stirring. The temperature of the mixture will rise to about 55 °C. Gentle warming may be necessary if the reaction is slow to start.[7]

  • Once the reaction is complete, the temperature will fall.

  • Mix the resulting oil with an equal volume of ether and transfer to a separatory funnel.

  • Separate the layers and wash the organic layer with three 200 cc portions of 5% sodium hydroxide solution.

  • Remove the ether by distillation.

  • Distill the residue under reduced pressure to obtain pure this compound (boiling point: 98–100 °C at 18 mm Hg).[7]

Visualizations

Reaction Pathway

The following diagram illustrates the general chemical transformation of menthol to this compound through oxidation.

Reaction_Pathway Menthol Menthol (Secondary Alcohol) This compound This compound (Ketone) Menthol->this compound Oxidation OxidizingAgent [O] (e.g., Ca(ClO)₂, PCC, CrO₃)

Caption: Oxidation of menthol to this compound.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound from menthol.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Menthol 1. Dissolve Menthol Reaction 3. Mix and React Menthol->Reaction Oxidant 2. Prepare Oxidizing Agent Oxidant->Reaction Extraction 4. Extraction Reaction->Extraction TLC TLC Reaction->TLC Monitor Progress Drying 5. Drying of Organic Layer Extraction->Drying Evaporation 6. Solvent Evaporation Drying->Evaporation Purification 7. Purification (e.g., Distillation) Evaporation->Purification Spectroscopy Spectroscopy (IR, NMR) Purification->Spectroscopy

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from menthol can be achieved through various oxidative methods. The choice of protocol will depend on the specific requirements of the laboratory, including considerations of yield, cost, safety, and environmental impact. The "green" oxidation using calcium hypochlorite offers a safer and more sustainable alternative to traditional methods that use heavy metals.[4][5] Proper analytical techniques, such as TLC and spectroscopy, should be employed to monitor the reaction and confirm the identity and purity of the final product.[3][5]

References

Application of Menthone as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthone, a naturally occurring monoterpene and a key component of peppermint oil, is a versatile chiral building block in organic synthesis. While its reduction product, (-)-menthol, is one of the most widely used and extensively studied chiral auxiliaries, the direct application of the this compound scaffold as a chiral auxiliary is less documented in the scientific literature. This document aims to provide detailed application notes and protocols for the use of this compound-derived chiral auxiliaries in asymmetric synthesis.

Due to the limited number of published examples directly employing this compound as a chiral auxiliary, this guide will present a combination of a documented application and well-reasoned, proposed protocols for common asymmetric transformations. These proposed applications are based on established principles of stereocontrol demonstrated by structurally similar chiral auxiliaries, particularly those derived from other cyclic ketones like camphor. The rigid bicyclic structure of this compound, with its defined stereocenters, provides a strong foundation for inducing facial selectivity in a variety of chemical reactions.

General Principles of this compound-Based Chiral Auxiliaries

The stereodirecting influence of a this compound-based chiral auxiliary relies on the steric hindrance provided by the isopropyl and methyl groups on the cyclohexane ring. When attached to a prochiral substrate, the this compound moiety can effectively shield one face of the molecule, directing the approach of a reagent to the less hindered face. The presence of the ketone functionality can also play a role in chelation with Lewis acids, further rigidifying the transition state and enhancing diastereoselectivity.

The general workflow for utilizing a this compound-derived chiral auxiliary is depicted below:

G cluster_0 Synthesis Workflow Prochiral Prochiral Substrate Coupling Coupling Reaction Prochiral->Coupling MenthoneAux This compound-derived Chiral Auxiliary MenthoneAux->Coupling ChiralSubstrate Chiral Substrate-Auxiliary Adduct Coupling->ChiralSubstrate AsymmetricRxn Asymmetric Reaction ChiralSubstrate->AsymmetricRxn Diastereomers Diastereomeric Mixture AsymmetricRxn->Diastereomers Separation Separation/Purification Diastereomers->Separation PureDiastereomer Single Diastereomer Separation->PureDiastereomer Cleavage Cleavage of Auxiliary PureDiastereomer->Cleavage ChiralProduct Enantiomerically Enriched Product Cleavage->ChiralProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

General workflow for asymmetric synthesis using a this compound-derived chiral auxiliary.

I. Asymmetric Alkylation: Synthesis of Chiral Annulated Indenes

A documented application of a this compound-derived chiral auxiliary is in the synthesis of chiral annulated indenes. In this multi-step sequence, this compound is first converted to its enolate, which then undergoes alkylation. The resulting product is then subjected to ring-closing and dehydration steps to yield the final chiral indene.

Quantitative Data
EntryAlkylating AgentDiastereomeric Ratio (d.r.)
12-bromomethylbromobenzeneNot explicitly reported, but successful synthesis of the chiral product was achieved.
Experimental Protocol: Synthesis of a Chiral Annulated Indene from (1R)-(+)-Menthone

Materials:

  • (1R)-(+)-Menthone

  • Lithium diisopropylamide (LDA)

  • 2-bromomethylbromobenzene

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Standard workup and purification reagents.

Procedure:

  • Enolate Formation: In a flame-dried, nitrogen-purged flask, dissolve (1R)-(+)-menthone in anhydrous THF and cool to -78 °C. Slowly add a freshly prepared solution of LDA in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add a solution of 2-bromomethylbromobenzene in THF dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Isolation: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Ring Closure: Dissolve the alkylated product in THF. Add CrCl₂ and a catalytic amount of NiCl₂. Stir the reaction at room temperature until completion (monitored by TLC).

  • Dehydration: After workup and purification of the ring-closed product, dissolve it in a suitable solvent (e.g., toluene) and add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Final Purification: After completion of the dehydration, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final chiral annulated indene by column chromatography.

G cluster_0 Synthesis of Chiral Annulated Indene This compound (1R)-(+)-Menthone Enolate Lithium Enolate This compound->Enolate LDA, THF, -78°C Alkylation Alkylation with 2-bromomethylbromobenzene Enolate->Alkylation AlkylatedProduct Alkylated this compound Derivative Alkylation->AlkylatedProduct RingClosure CrCl₂/NiCl₂ mediated Ring Closure AlkylatedProduct->RingClosure CyclizedProduct Cyclized Intermediate RingClosure->CyclizedProduct Dehydration Acid-catalyzed Dehydration CyclizedProduct->Dehydration FinalProduct Chiral Annulated Indene Dehydration->FinalProduct

Workflow for the synthesis of a chiral annulated indene from this compound.

II. Proposed Application: Asymmetric Aldol Reaction

While not explicitly reported, a this compound-derived chiral auxiliary could plausibly be employed in asymmetric aldol reactions. A potential strategy involves the synthesis of an N-acyl oxazolidinone derived from a this compound scaffold. The rigid structure and steric bulk of the this compound moiety would be expected to provide high facial selectivity.

Proposed Synthesis of a this compound-Derived Oxazolidinone Auxiliary

A hypothetical route to a this compound-based oxazolidinone could involve the conversion of this compound to an amino alcohol, followed by reaction with phosgene or a phosgene equivalent.

Proposed Quantitative Data (Hypothetical)
EntryAldehydeLewis AcidDiastereomeric Excess (d.e.)
1BenzaldehydeBu₂BOTf>95%
2IsobutyraldehydeTiCl₄>90%
Proposed Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • This compound-derived N-acyl oxazolidinone

  • Aldehyde (e.g., benzaldehyde)

  • Di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents.

Procedure:

  • Enolate Formation: In a flame-dried, nitrogen-purged flask, dissolve the this compound-derived N-acyl oxazolidinone in anhydrous DCM and cool to -78 °C. Add TEA or DIPEA, followed by the dropwise addition of Bu₂BOTf. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete formation of the boron enolate.

  • Aldol Addition: Cool the enolate solution back to -78 °C. Add the aldehyde dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Workup: Quench the reaction by adding a phosphate buffer (pH 7) and methanol. Concentrate the mixture and then partition between diethyl ether and water. Extract the aqueous layer with diethyl ether.

  • Oxidative Cleavage of Boron: Treat the combined organic layers with a 2:1 mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Isolation and Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the aldol adduct by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under standard conditions (e.g., hydrolysis with LiOH or reductive cleavage with LiBH₄) to yield the chiral β-hydroxy acid or alcohol, respectively.

G cluster_0 Proposed Asymmetric Aldol Reaction Auxiliary This compound-derived N-acyl oxazolidinone Enolate Boron Enolate Auxiliary->Enolate Bu₂BOTf, DIPEA Aldol Aldol Addition with R-CHO Enolate->Aldol Adduct Aldol Adduct Aldol->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Chiral β-hydroxy carbonyl Cleavage->Product

Proposed workflow for a this compound-auxiliary mediated aldol reaction.

III. Proposed Application: Asymmetric Diels-Alder Reaction

A this compound-derived chiral auxiliary attached to a dienophile is expected to induce high diastereoselectivity in Diels-Alder reactions, particularly in the presence of a Lewis acid. The bulky this compound framework would effectively block one face of the dienophile.

Proposed Quantitative Data (Hypothetical)
EntryDieneDienophileLewis AcidDiastereomeric Excess (d.e.)
1CyclopentadieneThis compound-derived acrylateEt₂AlCl>98% (endo)
2IsopreneThis compound-derived acrylateBF₃·OEt₂>90% (endo)
Proposed Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

  • This compound-derived acrylate

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents.

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the this compound-derived acrylate in anhydrous DCM and cool to -78 °C.

  • Lewis Acid Addition: Slowly add the Et₂AlCl solution and stir for 15 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and separate the layers.

  • Isolation and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/water) or reduction (e.g., LiAlH₄ in THF) to afford the corresponding chiral carboxylic acid or alcohol.

G cluster_0 Proposed Asymmetric Diels-Alder Reaction Dienophile This compound-derived Dienophile LewisAcid Lewis Acid Coordination Dienophile->LewisAcid Cycloaddition [4+2] Cycloaddition with Diene LewisAcid->Cycloaddition Cycloadduct Diastereomeric Cycloadduct Cycloaddition->Cycloadduct Cleavage Auxiliary Cleavage Cycloadduct->Cleavage Product Chiral Cyclohexene Derivative Cleavage->Product

Proposed workflow for a this compound-auxiliary mediated Diels-Alder reaction.

Conclusion

While the direct application of this compound as a chiral auxiliary is not as widespread as its derivative, menthol, the inherent chirality and rigid conformational nature of the this compound scaffold present significant potential for its use in asymmetric synthesis. The provided protocols, both documented and proposed, offer a foundational guide for researchers interested in exploring the utility of this compound-based chiral auxiliaries. Further research and development in this area could unlock new and efficient synthetic routes to valuable chiral molecules for the pharmaceutical and chemical industries.

Application Note: GC-MS Protocol for the Analysis of Menthone in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menthone is a naturally occurring monoterpene and a key aromatic compound found in the essential oils of various plants, particularly those belonging to the Mentha genus (e.g., peppermint, spearmint). Its distinct minty aroma and flavor make it a valuable ingredient in the pharmaceutical, cosmetic, and food industries. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex matrices like plant extracts.[1][2] This technique offers high sensitivity and specificity, enabling the accurate separation, identification, and quantification of individual components such as this compound.[1][3] This document provides a detailed protocol for the analysis of this compound in plant extracts using GC-MS.

Principle of the Method

GC-MS analysis involves a two-step process. First, the volatile components of the plant extract are separated using Gas Chromatography (GC). The sample is vaporized and carried by an inert gas through a capillary column.[4] Compounds are separated based on their boiling points and affinity for the column's stationary phase.[4] Following separation, the individual compounds enter the Mass Spectrometer (MS), where they are ionized, typically by electron impact (EI). This causes the molecules to fragment into characteristic patterns. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint.[4] this compound is identified by comparing its retention time and mass spectrum to that of a known standard and reference libraries.

Experimental Protocols

3.1. Sample Preparation

The choice of sample preparation method is critical and depends on the nature of the plant material. Proper preparation ensures that volatile compounds are efficiently extracted while minimizing matrix interference.

  • Method A: Solvent Dilution (for Essential Oils)

    • Obtain the essential oil from the plant material, for example, through hydrodistillation.[5]

    • Accurately weigh approximately 10 mg of the essential oil into a 2 mL autosampler vial.

    • Add 1 mL of a volatile solvent such as hexane, ethyl acetate, or acetone.[4][6]

    • Cap the vial and vortex thoroughly to ensure a homogenous solution.

    • If the solution contains any particulate matter, filter it through a 0.45 µm syringe filter before analysis.[4]

  • Method B: Headspace Solid-Phase Microextraction (HS-SPME) (Solvent-Free Method)

    • Place a small amount (e.g., 0.5 g) of dried and ground plant material into a 10 or 20 mL headspace vial and seal it tightly.[7]

    • Place the vial in a heated agitator (e.g., at 60°C for 15 minutes) to allow volatile compounds to equilibrate in the headspace.[7]

    • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[7]

    • Retract the fiber and introduce it directly into the GC injector, where the adsorbed compounds are thermally desorbed onto the column.[7]

  • Method C: Microwave-Assisted Extraction (MAE)

    • Place a known quantity of dried plant leaves into an extraction vessel.

    • Add a suitable extraction solvent (e.g., hexane).

    • Perform extraction using a microwave extraction system. This method has been shown to be highly efficient for extracting terpenes.[8]

    • Concentrate the resulting extract under a gentle stream of nitrogen before GC-MS analysis.

3.2. GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and sample matrix. A non-polar column like a DB-5ms or HP-5ms is commonly used for essential oil analysis.[9]

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnHP-5ms (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8][9]
Carrier GasHelium, constant flow at 1.0-1.2 mL/min[8][9]
Inlet Temperature250 °C[10]
Injection ModeSplit (e.g., 50:1 or 100:1) to prevent column overload
Injection Volume1 µL
Oven ProgramInitial temp 60°C (hold 2 min), ramp at 3°C/min to 240°C (hold 5 min)[9]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI)[11]
Electron Energy70 eV[11]
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-400 m/z[11]
Solvent Delay3-5 minutes

3.3. Calibration and Quantification

For accurate quantification, an external standard calibration is performed.

  • Stock Solution: Prepare a stock solution of pure this compound standard at a concentration of 1000 µg/mL in hexane.

  • Calibration Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.[6]

  • Analysis: Analyze each calibration standard using the same GC-MS method as the samples.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against its concentration. The curve should demonstrate good linearity (R² > 0.99).[6][8]

  • Quantification: Determine the concentration of this compound in the plant extracts by comparing its peak area to the calibration curve.

Data Presentation

4.1. Identification

This compound is identified by a two-factor authentication process:

  • Retention Time: The retention time of the peak in the sample chromatogram must match that of the pure this compound standard.

  • Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum from a library (e.g., NIST, Wiley) and the this compound standard.[12] The molecular ion for this compound is m/z 154.[13] Key fragment ions include m/z 112, 97, 83, 69, and a base peak often observed at m/z 55 or 43, resulting from the fragmentation of the molecular ion.[11][14]

4.2. Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and harvest time.

Plant SpeciesThis compound Concentration (% of Essential Oil)Reference
Mentha piperita (Morocco)29.01%[5][10]
Mentha piperita19.8%[15]
Mentha speciesCan be a major component[16]

Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound in plant extracts.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Plant_Material Plant Material (e.g., Leaves) Solvent_Ext Solvent Dilution (for Essential Oils) Plant_Material->Solvent_Ext HS_SPME HS-SPME (Solvent-Free) Plant_Material->HS_SPME MAE Microwave-Assisted Extraction Plant_Material->MAE GCMS_Analysis GC-MS Analysis Solvent_Ext->GCMS_Analysis HS_SPME->GCMS_Analysis MAE->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Spectra) GCMS_Analysis->Data_Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Final_Report Final Report (this compound Concentration) Quantification->Final_Report

References

Application Notes and Protocols for Menthone Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthone, a monoterpene ketone, is a significant component of peppermint and other essential oils, contributing to their characteristic aroma and flavor. It is widely used in the pharmaceutical, food, and cosmetic industries. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing of various products. High-Performance Liquid Chromatography (HPLC) offers a versatile and reliable analytical technique for the determination of this compound. Due to its lack of a strong UV chromophore, methods often employ Refractive Index (RI) detection or derivatization for UV-Vis detection. Both reversed-phase and normal-phase chromatography can be utilized for this compound analysis, with the choice depending on the sample matrix and the specific analytical requirements, such as the separation of its isomers (e.g., isothis compound).

This document provides detailed application notes and protocols for the quantification of this compound using HPLC, including proposed methods for both reversed-phase and normal-phase separations.

Data Presentation

The following tables summarize quantitative data for proposed HPLC methods for this compound analysis. These methods are based on established principles for similar compounds and would require validation for specific applications.

Table 1: Proposed Reversed-Phase HPLC Method Parameters and Performance

ParameterMethod 1Method 2
Stationary Phase C18 (e.g., Inertsil ODS 3V), 5 µm, 4.6 x 250 mmC18 (e.g., Newcrom R1), 5 µm, 4.6 x 150 mm
Mobile Phase Methanol:Water (70:30, v/v)Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detector Refractive Index (RI)Refractive Index (RI)
Injection Volume 20 µL10 µL
Column Temperature 30 °C35 °C
Expected Retention Time ~ 8-10 min~ 6-8 min
Linearity Range (µg/mL) 50 - 50050 - 500
Correlation Coefficient (r²) > 0.998> 0.998
Limit of Detection (LOD) (µg/mL) ~ 10~ 10
Limit of Quantification (LOQ) (µg/mL) ~ 30~ 30
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98 - 102%98 - 102%

Table 2: Proposed Normal-Phase HPLC Method for Isomer Separation

ParameterMethod 3
Stationary Phase Silica (e.g., µ-Porasil), 10 µm, 3.9 x 300 mm
Mobile Phase n-Hexane:Ethyl Acetate (97:3, v/v)
Flow Rate 1.5 mL/min
Detector Refractive Index (RI)
Injection Volume 20 µL
Column Temperature Ambient
Expected Elution Order This compound, Isothis compound
Linearity Range (µg/mL) 100 - 1000
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound Quantification

1. Objective: To quantify the total this compound content in a sample.

2. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • Sample containing this compound (e.g., essential oil, pharmaceutical formulation)

3. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • C18 analytical column (e.g., Inertsil ODS 3V, 5 µm, 4.6 x 250 mm).

4. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (70:30, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index (RI). The detector should be allowed to warm up and stabilize according to the manufacturer's instructions.

5. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock standard solution with the mobile phase to cover the expected concentration range of the samples (e.g., 50, 100, 200, 350, 500 µg/mL).

6. Sample Preparation:

  • Essential Oils: Accurately weigh an appropriate amount of the essential oil and dilute it with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Pharmaceutical Formulations (e.g., Creams, Ointments): An extraction step may be necessary. A representative method involves weighing an accurate amount of the formulation, followed by extraction with a suitable solvent (e.g., methanol) and subsequent dilution with the mobile phase. The final solution should be filtered before injection.

7. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol 2: Normal-Phase HPLC for Separation of this compound and Isothis compound

1. Objective: To separate and quantify this compound and its diastereomer, isothis compound.

2. Materials and Reagents:

  • This compound and Isothis compound reference standards (purity ≥ 98%)

  • HPLC grade n-Hexane

  • HPLC grade ethyl acetate

  • Sample containing this compound and isothis compound

3. Instrumentation:

  • HPLC system with a binary or isocratic pump, autosampler, and a Refractive Index (RI) detector.

  • Silica analytical column (e.g., µ-Porasil, 10 µm, 3.9 x 300 mm).

4. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Ethyl Acetate (97:3, v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index (RI).

5. Standard and Sample Preparation:

  • Follow the procedures outlined in Protocol 1, using the normal-phase mobile phase as the diluent for both standards and samples.

6. Analysis Procedure:

  • Follow the analysis procedure as described in Protocol 1. The peaks for this compound and isothis compound should be identified based on the retention times of the individual reference standards. A calibration curve should be prepared for each isomer for accurate quantification.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Dilution, Extraction, Filtration) Sample_Prep->Injection HPLC_System HPLC System (Pump, Column, Detector) Separation Chromatographic Separation Detection Detection (RI) Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of this compound Chromatogram->Quantification Calibration->Quantification

Caption: General experimental workflow for HPLC quantification of this compound.

HPLC_Method_Selection Start Analytical Goal Total_this compound Total this compound Content? Start->Total_this compound Isomer_Separation Isomer Separation Required? Total_this compound->Isomer_Separation No RP_HPLC Reversed-Phase HPLC (e.g., C18 column, Methanol/Water) Total_this compound->RP_HPLC Yes Isomer_Separation->RP_HPLC No NP_HPLC Normal-Phase HPLC (e.g., Silica column, Hexane/Ethyl Acetate) Isomer_Separation->NP_HPLC Yes RI_Detector Refractive Index (RI) Detector RP_HPLC->RI_Detector NP_HPLC->RI_Detector

Caption: Logical relationship for selecting an appropriate HPLC method.

Menthone: A Versatile Precursor for the Synthesis of Novel Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Menthone, a naturally occurring monoterpene ketone found in high concentrations in plants of the Mentha species, is a valuable and versatile chiral starting material for the synthesis of a wide array of novel derivatives with significant biological activities.[1][2] Its inherent scaffold provides a robust foundation for the development of new chemical entities with potential therapeutic applications. This document provides detailed protocols for the synthesis of various this compound-derived compounds and the evaluation of their biological activities, along with data presentation and visualizations of relevant signaling pathways and experimental workflows.

The derivatives synthesized from this compound have shown a broad spectrum of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities.[3][4][5] This compilation of methods and data aims to serve as a comprehensive resource for researchers interested in leveraging the chemical potential of this compound for drug discovery and development.

I. Synthesis of Novel this compound Derivatives

This section details the synthetic protocols for various classes of bioactive compounds derived from this compound.

This compound-Derived Pyrimidine-Urea Compounds

This class of compounds has demonstrated significant potential as antitumor agents by inhibiting the PI3K/Akt/mTOR signaling pathway.[3]

Experimental Protocol:

Step 1: Synthesis of (3R,6S)-2-((E)-benzylidene)-6-isopropyl-3-methylcyclohexan-1-one (Compound 2) [3]

  • In a round-bottom flask, mix L-Menthone (3.50 mL, 20 mmol), KOH (1.40 g, 25 mmol), and anhydrous DMSO (15 mL).

  • Stir the mixture at 20°C for 30 minutes.

  • In a separate flask, prepare a solution of benzaldehyde (2.50 g, 22 mmol) in anhydrous DMSO (10 mL).

  • Add the benzaldehyde solution dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.

  • Continue stirring for 4 hours.

  • Pour the reaction solution into 250 mL of a 4% acetic acid ice-water mixture.

  • Extract the aqueous mixture three times with EtOAc.

  • Combine the organic extracts and wash them three times with saturated sodium chloride solution and then three times with deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography (EtOAc-petroleum ether = 1:60, v/v) to yield the product as a pale yellow liquid.

Step 2: Synthesis of Intermediate Compound 3

  • In a round-bottom flask, combine compound 2 (1.20 g, 5 mmol), guanidine hydrochloride (0.95 g, 10 mmol), K₂CO₃ (4.15 g, 30 mmol), distilled water (1.20 g), and ethanol (30 mL).

  • Stir the mixture and reflux for 9 hours.

  • After completion of the reaction, dilute the solution with water and extract three times with EtOAc.

  • Combine the organic extracts and wash with saturated brine until neutral.

  • Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

Step 3: Synthesis of Final this compound-Derived Pyrimidine-Urea Compounds (4a-4s)

  • In a round-bottom flask, mix compound 3 (0.28 g, 1 mmol), the desired substituted phenyl isocyanate (1.3 mmol), and toluene (10 mL).

  • Stir the mixture at room temperature for 8–12 hours.

  • Once the reaction is complete, filter the precipitate and dissolve it in EtOAc.

  • Concentrate the resulting solution under vacuum.

  • Purify the crude product by silica gel column chromatography (EtOAc-petroleum ether = 1:10, v/v) to obtain the final pyrimidine-urea compounds as a white solid.

This compound-Derived Oxime Ethers

Oxime ethers derived from this compound are another class of compounds with potential biological activities.

Experimental Protocol:

Step 1: Oxidation of (-)-Menthol to this compound [6]

  • Dissolve (-)-Menthol (15 g, 96 mmol) in 30 mL of water at 60°C in a round-bottomed flask.

  • Prepare a solution of sodium dichromate dihydrate (11.65 g, 39 mmol) and 96% sulfuric acid (13.3 g, 135 mmol) in 60 mL of water.

  • Add the oxidizing agent solution to the menthol solution over 40 minutes, maintaining the temperature between 66-70°C.

  • After the addition is complete, cool the mixture and work up in the usual way to isolate this compound.

Step 2: Formation of this compound Oxime [6]

  • In a round-bottomed flask, dissolve this compound (10 g, 64.9 mmol), hydroxylamine hydrochloride (4.6 g, 64.9 mmol), and sodium bicarbonate (5.45 g, 64.9 mmol) in ethanol.

  • Keep the solution overnight at room temperature.

  • Extract the product with ethyl acetate.

Step 3: Synthesis of this compound Oxime Ethers [7]

  • To a solution of the α-keto ester (0.25 mmol) and this compound oxime (0.26 mmol) in CH₂Cl₂ (2.5 mL), slowly add tris(dimethylamino)phosphine (47.3 μL, 0.26 mmol) at 0°C under an argon atmosphere.

  • Stir the reaction mixture at 0°C for 5 minutes.

  • Allow the reaction to warm to room temperature.

  • Purify the product by flash column chromatography.

This compound-Derived Pyrazoles (Menthopyrazoles)

Pyrazole derivatives of this compound have been synthesized and characterized, showing potential for various biological applications.

Experimental Protocol:

Step 1: Formylation of this compound

  • Prepare the enolate of this compound.

  • React the enolate with ethyl formate to introduce a formyl group at the α-position to the carbonyl, yielding a β-diketone.

Step 2: Synthesis of Menthopyrazoles [8]

  • React the resulting β-diketone with hydrazine hydrate in methanol.

  • The reaction yields a mixture of (4R,7S)-4-methyl-7-(isopropyl)-4,5,6,7-tetrahydro-1(2)H-indazole and (4R,7R)-4-methyl-7-isopropyl-4,5,6,7-tetrahydro-1(2)H-indazole.

II. Biological Activity Evaluation Protocols

This section provides detailed protocols for assessing the biological activities of the synthesized this compound derivatives.

In Vitro Antitumor Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MGC-803, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization. Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][12]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Micro-broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum from a fresh culture in a suitable broth (e.g., Mueller-Hinton broth for bacteria). Adjust the turbidity to a 0.5 McFarland standard.[1]

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized this compound derivatives in the appropriate broth in a 96-well microtiter plate.[8]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[1]

III. Data Presentation

The following tables summarize the quantitative data on the biological activities of selected this compound derivatives.

Table 1: In Vitro Antitumor Activity of this compound-Derived Pyrimidine-Urea Compounds [3]

CompoundHela (IC₅₀, µM)MGC-803 (IC₅₀, µM)MCF-7 (IC₅₀, µM)A549 (IC₅₀, µM)
4i 6.04 ± 0.62---
4g -3.21 ± 0.67--
4s --19.09 ± 0.49-
4m ---18.68 ± 1.53

Table 2: Antifungal Activity of Mentha Species Essential Oils (Major Components: this compound, Menthol) [12][13]

Essential Oil/CompoundFungal StrainMIC (µg/mL)
Mentha piperita EOCandida albicans225 - 256
Mentha suaveolens EOCandida albicans4 - 780
Mentha spicata OilVarious Fungi0.5 - >2.0 (µL/mL)
MentholCandida albicans1.50 mM

Table 3: Anti-inflammatory Activity of Menthol and its Derivatives [4][14]

CompoundAssayIC₅₀
Peppermint Essential OilDPPH radical scavenging4.45 µl/mL
Peppermint Essential OilNO radical scavenging0.42 µl/mL
Menthol DerivativesCOX-2 Inhibition (in-silico)Stronger binding affinity than reference

IV. Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the synthesis and evaluation of this compound derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Menthone_Derivative This compound-Derived Pyrimidine-Urea Compound Menthone_Derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound-derived pyrimidine-urea compounds.

experimental_workflow start This compound (Precursor) synthesis Chemical Synthesis of Novel Derivatives start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification bio_evaluation Biological Evaluation purification->bio_evaluation antitumor Antitumor Activity (e.g., MTT Assay) bio_evaluation->antitumor antimicrobial Antimicrobial Activity (e.g., Micro-broth Dilution) bio_evaluation->antimicrobial anti_inflammatory Anti-inflammatory Activity bio_evaluation->anti_inflammatory data_analysis Data Analysis (IC50 / MIC Determination) antitumor->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis end Lead Compound Identification data_analysis->end

Caption: General experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.

References

Menthone in Transdermal Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of menthone as a penetration enhancer in transdermal drug delivery systems (TDDS). This compound, a naturally occurring monoterpene, has demonstrated significant potential in reversibly reducing the barrier function of the stratum corneum, thereby facilitating the cutaneous permeation of a variety of therapeutic agents.[1][2][3][4] This document outlines the mechanisms of action, quantitative effects, and detailed experimental protocols for evaluating this compound-containing transdermal formulations.

Mechanism of Action

This compound primarily enhances skin permeability through a biophysical mechanism involving the disruption of the highly ordered lipid matrix of the stratum corneum.[1][2][3][4] This outermost layer of the epidermis is the principal barrier to drug absorption.

  • Disruption of Stratum Corneum Lipids: this compound, being a lipophilic molecule, intercalates into the intercellular lipid bilayers of the stratum corneum. This disrupts the tight packing of lipids, leading to an increase in their fluidity and the creation of transient pores, which facilitates the diffusion of drug molecules through the intercellular route.[1][2][3][4]

  • Interaction with Keratin: In addition to its effects on lipids, this compound may also interact with intracellular keratin within the corneocytes, potentially leading to conformational changes that further decrease the barrier function of the stratum corneum.

  • Lipid Extraction: Studies suggest that this compound can extract a portion of the stratum corneum lipids, further compromising the integrity of the skin barrier and enhancing drug permeation.[1][2]

Menthone_Mechanism This compound This compound SC Stratum Corneum This compound->SC Lipids Intercellular Lipids This compound->Lipids Intercalation Keratin Corneocyte Keratin This compound->Keratin Interaction SC->Lipids SC->Keratin Disruption Disruption of Lipid Packing & Increased Fluidity Lipids->Disruption Extraction Lipid Extraction Lipids->Extraction Conformation Conformational Changes Keratin->Conformation Permeation Increased Drug Permeation Disruption->Permeation Extraction->Permeation Conformation->Permeation

Mechanism of this compound as a Penetration Enhancer.

Quantitative Data on Permeation Enhancement

The efficacy of this compound as a penetration enhancer is dependent on its concentration, the physicochemical properties of the drug, and the formulation vehicle. The following tables summarize quantitative data from various in vitro studies.

Table 1: Enhancement Ratio of Various Drugs with this compound

DrugModelThis compound ConcentrationVehicleEnhancement Ratio (ER)Reference
OstholeRat Skin2.5%Propylene Glycol10.43[1]
TetramethylpyrazineRat Skin2.5%Propylene Glycol8.12[1]
Ferulic AcidRat Skin2.5%Propylene Glycol5.67[1]
PuerarinRat Skin2.5%Propylene Glycol4.89[1]
GeniposideRat Skin2.5%Propylene Glycol3.21[1]
ValsartanRat Skin1% (w/v)Ethanol:Phosphate Buffer (40:60)4.0[5]
TamoxifenSwine Skin1-5%50% EthanolConcentration-dependent increase in flux
IndomethacinRat SkinNot SpecifiedGelSignificant increase in skin penetration[6]

Enhancement Ratio (ER) is calculated as the ratio of the drug's flux with the enhancer to the flux without the enhancer.

Table 2: Permeation Parameters of Drugs with and without this compound (2.5%)

DrugParameterControl (without this compound)With this compound
Osthole Flux (μg/cm²/h) 1.89 ± 0.2119.72 ± 2.34
Permeability Coefficient (cm/h x 10⁻³) 0.9459.86
Tetramethylpyrazine Flux (μg/cm²/h) 2.34 ± 0.2819.00 ± 2.11
Permeability Coefficient (cm/h x 10⁻³) 1.179.50
Ferulic Acid Flux (μg/cm²/h) 3.21 ± 0.3518.20 ± 1.98
Permeability Coefficient (cm/h x 10⁻³) 1.619.10
Puerarin Flux (μg/cm²/h) 1.98 ± 0.229.68 ± 1.05
Permeability Coefficient (cm/h x 10⁻³) 0.994.84
Geniposide Flux (μg/cm²/h) 1.12 ± 0.153.60 ± 0.41
Permeability Coefficient (cm/h x 10⁻³) 0.561.80

Data adapted from a study using rat skin and propylene glycol as the vehicle.[1]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the evaluation of the effect of this compound on the transdermal permeation of a drug using Franz diffusion cells.

Franz_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Skin Membrane Preparation Cell_Assembly Franz Cell Assembly Skin_Prep->Cell_Assembly Receptor_Prep Receptor Medium Degassing Receptor_Prep->Cell_Assembly Formulation_Prep Formulation Preparation (with and without this compound) Formulation_Application Apply Formulation to Donor Chamber Formulation_Prep->Formulation_Application Temp_Control Temperature Maintenance (32°C) Cell_Assembly->Temp_Control Temp_Control->Formulation_Application Sampling Collect Samples from Receptor Chamber at Predetermined Intervals Formulation_Application->Sampling Quantification Drug Quantification (e.g., HPLC) Sampling->Quantification Data_Analysis Calculate Flux, Permeability Coefficient, and Enhancement Ratio Quantification->Data_Analysis

Workflow for In Vitro Skin Permeation Study.

Materials and Equipment:

  • Franz diffusion cells

  • Excised mammalian skin (e.g., rat, porcine, or human cadaver skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Drug formulation (with and without this compound)

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Excise full-thickness abdominal skin from the animal model.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

    • Hydrate the skin in receptor medium for at least 30 minutes before mounting.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor chamber with a known volume of pre-warmed (32°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor chamber and place the cell on a magnetic stirrer.

  • Experiment Execution:

    • Allow the system to equilibrate for 30 minutes.

    • Apply a known amount of the drug formulation (control and this compound-containing) to the surface of the skin in the donor chamber.

    • Cover the donor chamber to prevent evaporation.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial drug concentration in the donor chamber.

    • Calculate the Enhancement Ratio (ER) as: ER = Jss (with this compound) / Jss (without this compound).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol is used to investigate the effect of this compound on the molecular structure of the stratum corneum lipids and proteins.

Procedure:

  • Sample Preparation:

    • Treat excised stratum corneum sheets with the this compound-containing formulation for a specified period (e.g., 12 hours).

    • A control group of untreated stratum corneum should also be prepared.

  • ATR-FTIR Measurement:

    • Place the treated and untreated stratum corneum samples on the ATR crystal.

    • Acquire spectra over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Average multiple scans (e.g., 64 scans) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Analyze the peak positions and shapes of the C-H stretching vibrations (around 2920 cm⁻¹ and 2850 cm⁻¹) to assess the conformational order of the lipid acyl chains. A shift to higher wavenumbers indicates increased lipid disorder.

    • Examine the amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands to detect any changes in the secondary structure of keratin.

Differential Scanning Calorimetry (DSC)

This protocol is used to evaluate the effect of this compound on the thermal transitions of the stratum corneum lipids.

Procedure:

  • Sample Preparation:

    • Treat excised stratum corneum with the this compound formulation.

    • Hydrate the treated and untreated (control) stratum corneum samples in a sealed DSC pan.

  • DSC Analysis:

    • Heat the samples in the DSC instrument at a controlled rate (e.g., 5°C/min) over a temperature range of 20°C to 120°C.

  • Data Analysis:

    • Analyze the resulting thermograms for changes in the transition temperatures (Tm) and enthalpies (ΔH) of the lipid phase transitions. A decrease in Tm and ΔH suggests a fluidization and disruption of the lipid bilayers.

Signaling Pathways

Current research indicates that the primary mechanism of action for this compound as a penetration enhancer is the physical and chemical disruption of the stratum corneum's lipid barrier.[1][2][3][4] There is limited evidence to suggest the involvement of specific cellular signaling pathways in this process. The enhancement of drug delivery is predominantly attributed to the increased permeability of the stratum corneum due to the altered organization of its lipid components.

Conclusion

This compound is a promising and effective penetration enhancer for transdermal drug delivery. Its ability to disrupt the stratum corneum lipid barrier leads to a significant increase in the permeation of a wide range of drugs. The experimental protocols provided in these application notes offer a framework for researchers to evaluate the efficacy of this compound in their specific formulations and to further investigate its mechanism of action. Careful consideration of the drug's physicochemical properties and the formulation's composition is crucial for optimizing the transdermal delivery of therapeutic agents using this compound.

References

Application Notes and Protocols for Green Chemistry Approaches in Sustainable Menthone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Menthone, a naturally occurring monoterpene and a key constituent of peppermint oil, is a valuable intermediate in the synthesis of menthol and a significant compound in the flavor, fragrance, and pharmaceutical industries. Traditional synthesis methods often rely on harsh reagents, stoichiometric oxidants, or energy-intensive processes that are misaligned with the principles of green chemistry. The development of sustainable and efficient synthetic routes to this compound is therefore of critical importance. These application notes provide detailed protocols for green chemistry approaches to this compound synthesis, focusing on methods that utilize renewable feedstocks, environmentally benign reagents and catalysts, and improved reaction efficiency. The protocols outlined below include catalytic oxidation of menthol, catalytic hydrogenation of pulegone, and biocatalytic transformations.

Green Oxidation of (-)-Menthol to (-)-Menthone using Calcium Hypochlorite

Application Note: This protocol details a green oxidation method for converting (-)-menthol, a readily available natural product, into (-)-menthone. The key feature of this approach is the use of calcium hypochlorite, an inexpensive and safer alternative to traditional heavy metal-based oxidizing agents like chromic acid.[1] The reaction is optimized by exploring various green solvent systems to minimize environmental impact and improve reaction efficiency. Acetic acid is used as a green acid source to catalyze the reaction.[2] This method aligns with green chemistry principles by reducing the use of hazardous substances and improving the overall sustainability of the process.[2][3]

Experimental Protocol:

Materials:

  • (-)-Menthol

  • Calcium hypochlorite (Ca(OCl)₂)

  • Glacial acetic acid

  • Solvent (e.g., Ethyl acetate, Acetone, Acetonitrile)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve (-)-menthol in a mixture of the chosen solvent (e.g., ethyl acetate) and glacial acetic acid.

  • Cool the solution in an ice bath and add calcium hypochlorite portion-wise with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy, watching for the disappearance of the alcohol peak (~3250-3400 cm⁻¹) and the appearance of the ketone peak (~1706 cm⁻¹).[2]

  • Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with the chosen organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude (-)-menthone.

  • Purify the product via column chromatography if necessary.

Data Presentation:

Solvent SystemReagentReaction TimeYield of (-)-Menthone (%)Reference
Ethyl Acetate / Acetic AcidCa(OCl)₂FastestHighest[2]
Acetonitrile / Acetic AcidCa(OCl)₂SlowerLower than Ethyl Acetate[2]
Acetone / Acetic AcidCa(OCl)₂VariableVariable[2]
Dichloromethane / Acetic AcidCa(OCl)₂VariableVariable[2]

Note: Specific quantitative values for time and yield can vary based on reaction scale and specific conditions. The original study found ethyl acetate to be the most efficient solvent system.[2]

Workflow Diagram:

G cluster_start Starting Materials cluster_process Process cluster_end Product Menthol (-)-Menthol Reaction Oxidation Reaction Menthol->Reaction Reagent Ca(OCl)₂ Acetic Acid Green Solvent Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Purification Workup->Purification Crude Product This compound (-)-Menthone Purification->this compound Pure Product

Caption: Workflow for the green oxidation of (-)-menthol to (-)-menthone.

Catalytic Hydrogenation of (+)-Pulegone to this compound Isomers

Application Note: Pulegone, a major component in the essential oils of various Mentha species, is a readily available and renewable starting material for this compound synthesis.[4] This protocol describes the selective hydrogenation of the C=C double bond of pulegone to yield a mixture of this compound and isothis compound. This method avoids the use of stoichiometric and often hazardous reducing agents. The use of heterogeneous catalysts, such as platinum or palladium supported on silica, offers high efficiency, easy separation from the reaction mixture, and potential for catalyst recycling, which are key tenets of green chemistry.[4][5] The distribution of this compound and isothis compound isomers can be influenced by the choice of catalyst and reaction conditions.[5]

Experimental Protocol:

Materials:

  • (+)-Pulegone

  • Solvent (e.g., n-dodecane, ethanol)

  • Heterogeneous catalyst (e.g., Pt/SiO₂, Pt-Sn/SiO₂, Pd/C)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor with magnetic stirring

  • Gas chromatograph (GC) for analysis

Procedure:

  • Place the catalyst (e.g., Pt/SiO₂) and the solvent into the autoclave reactor.

  • Seal the reactor and purge it several times with hydrogen gas to create an inert atmosphere.

  • Add (+)-pulegone to the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 bar).

  • Heat the reactor to the target temperature (e.g., 115 °C) while stirring vigorously.

  • Maintain the reaction for a set duration (e.g., 2-12 hours), taking aliquots periodically to monitor the conversion of pulegone and the selectivity towards this compound/isothis compound using GC analysis.

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Recover the product mixture by filtering off the heterogeneous catalyst. The catalyst can be washed, dried, and stored for potential reuse.

  • The resulting solution contains a mixture of this compound and isothis compound, which can be used as is or separated by fractional distillation.

Data Presentation:

CatalystPulegone Conversion (%)Selectivity to this compound (%)Selectivity to Isothis compound (%)Reference
Pt/SiO₂100 (after 65 min)~50~50[4][5]
PtSn-BM/SiO₂100 (after 120 min)Higher for (-)-menthoneLower[4]
Pd-basedHighFavors menthones-[4]

Note: "Menthones" refers to the mixture of (-)-menthone and (+)-isothis compound. The Pt/SiO₂ catalyst shows a high rate of C=C bond hydrogenation.[5]

Reaction Pathway Diagram:

G Pulegone (+)-Pulegone This compound (-)-Menthone Pulegone->this compound Isothis compound (+)-Isothis compound Pulegone->Isothis compound Catalyst Heterogeneous Catalyst (e.g., Pt/SiO₂) Catalyst->Pulegone Hydrogen H₂ Gas Hydrogen->Pulegone

Caption: Catalytic hydrogenation of (+)-pulegone to this compound isomers.

Biocatalytic Synthesis of this compound via Pulegone Reductase

Application Note: Biocatalysis offers a highly selective and environmentally friendly route for chemical synthesis. This protocol describes the enzymatic reduction of pulegone to this compound using a pulegone reductase (PGR) enzyme, often sourced from Mentha species and expressed in a microbial host like E. coli.[6] This biocatalytic approach operates under mild conditions (neutral pH, ambient temperature), avoids the need for high pressure and temperature associated with catalytic hydrogenations, and can exhibit high stereoselectivity. The process can be part of a larger one-pot cascade to produce menthol isomers from pulegone by combining PGR with other reductase enzymes.[6][7]

Experimental Protocol:

Materials:

  • Recombinant E. coli cell extract containing pulegone reductase (PGR)

  • (+)-Pulegone

  • NADPH or a cofactor regeneration system (e.g., glucose, glucose dehydrogenase)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

  • Incubator shaker

  • Centrifuge

  • GC-MS for analysis

Procedure (Whole-cell biocatalysis):

  • Cultivate the recombinant E. coli strain expressing the pulegone reductase gene under appropriate conditions (e.g., LB medium with an inducer like IPTG).

  • Harvest the cells by centrifugation and wash them with the buffer solution.

  • Resuspend the cell pellet in the reaction buffer to a desired optical density.

  • Add the pulegone substrate (potentially dissolved in a minimal amount of co-solvent) to the cell suspension. If using a cofactor regeneration system, add the necessary components (e.g., glucose).

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) for several hours (e.g., 24 h).

  • Monitor the reaction by taking samples at intervals. Extract the samples with an organic solvent (e.g., ethyl acetate), and analyze the organic phase by GC-MS to determine the conversion of pulegone and the formation of this compound and isothis compound.

  • Upon completion, pellet the cells by centrifugation. The supernatant containing the product can be extracted for purification.

Data Presentation:

BiocatalystSubstrateProduct Ratio (this compound:Isothis compound)Reference
Purified MpPGR (M. piperita)(R)-(+)-Pulegone49:51[6]

Note: MpPGR refers to pulegone reductase from Mentha piperita. This enzyme produces a near-equivalent mixture of (-)-menthone and (+)-isothis compound.[6] Further engineering or combination with other enzymes is required to achieve high selectivity for a single menthol isomer in subsequent steps.

Biocatalytic Pathway Diagram:

G Pulegone (+)-Pulegone OxCofactor NAD(P)⁺ Pulegone->OxCofactor This compound (-)-Menthone Pulegone->this compound Bioreduction Isothis compound (+)-Isothis compound Pulegone->Isothis compound Bioreduction Enzyme Pulegone Reductase (PGR) Enzyme->Pulegone Cofactor NAD(P)H Cofactor->Pulegone

Caption: Enzymatic reduction of pulegone to this compound isomers via pulegone reductase.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Fractional Distillation of Menthone from Mint Oils

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions to address common challenges encountered during the fractional distillation of menthone from various mint oils.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve problems during your experiments.

Q1: Why is my this compound fraction significantly contaminated with menthol and its stereoisomer, isothis compound?

A: This is the most common challenge and typically stems from the similar physical properties of these compounds.[1][2] The boiling points of this compound, isothis compound, and menthol are very close at atmospheric pressure, making separation difficult.

  • Inefficient Fractionating Column: Your column may not have enough theoretical plates to resolve these components. For precise separation, a highly efficient column with approximately 50 theoretical plates is recommended.[1][3]

  • Incorrect Pressure: Operating at atmospheric pressure is often insufficient. Reducing the pressure (vacuum distillation) increases the relative volatility and the difference in boiling points between the compounds, which is crucial for effective separation.[1][2] An absolute pressure of 50 mm Hg or lower is recommended for this process.[1][2]

  • Low Reflux Ratio: A low reflux ratio reduces the number of vaporization-condensation cycles within the column, leading to poor separation. For this specific separation, a high reflux ratio of about 50 may be necessary to achieve high purity.[1][3]

  • This compound-Isothis compound Interconversion: this compound and isothis compound can readily interconvert, especially under certain conditions.[4] At room temperature, the equilibrium mixture can contain up to 29% isothis compound.[4] While thermal conditions of distillation can influence this, the primary issue is typically the initial separation.

Q2: I am experiencing a very low yield of purified this compound. What are the likely causes?

A: Low yield can result from issues in the source material, the distillation process, or product loss during collection.

  • Low this compound Content in Source Oil: The concentration of this compound varies significantly between mint species. For example, Mentha arvensis oil typically contains 60-85% menthol but only 12-20% this compound, whereas Mentha piperita can have 14-40% this compound.[1][2] Analyze your starting material to set a realistic expectation for yield.

  • Inefficient Condenser: A poorly cooled or inefficient condenser can lead to the loss of volatile this compound vapor.[5] Ensure a consistent and adequate flow of coolant.

  • Excessive Heat: Overheating the distillation flask can cause the oil to evaporate too quickly, leading to losses and potential degradation of heat-sensitive compounds.[5]

  • Distilling to Dryness: Never distill the flask to dryness. This can cause the formation of hazardous residues and represents a loss of product that could have been recovered.[6]

  • Leaks in the Apparatus: Any leaks in the glassware joints, especially under vacuum, will result in the loss of product.[7] Ensure all connections are properly sealed.

Q3: The temperature and pressure in my distillation setup are fluctuating wildly. How can I stabilize the system?

A: System stability is key for achieving the equilibrium needed for fractional distillation.

  • Check for Vacuum Leaks: In a vacuum distillation, fluctuations are often caused by leaks in the system. Check all joints, seals, and tubing for a secure fit.

  • Ensure Steady Heating: Use a heating mantle with a controller and a magnetic stirrer or boiling chips to ensure smooth, even boiling.[6][7] Avoid direct, intense heating.

  • Insulate the Column: To maintain thermal equilibrium and prevent heat loss to the environment, insulate the fractionating column and distillation head with glass wool or aluminum foil.[6]

  • Maintain a Steady Distillation Rate: A stable system should produce a steady collection rate of 1-2 drops of distillate per second.[6][7] Adjust the heating to maintain this rate.

Q4: How can I accurately determine the purity of my collected this compound fractions?

A: Visual inspection is insufficient. A robust analytical method is required to confirm purity and identify contaminants.

  • Gas Chromatography (GC): GC is the primary analytical technique for determining the composition of essential oils and their fractions.[8] It can effectively separate and quantify this compound, isothis compound, menthol, and other components.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer (MS) provides even greater confidence by not only separating the components but also helping to identify them based on their mass spectra.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the fractional distillation of this compound? A: Fractional distillation separates chemical compounds based on differences in their boiling points.[5] By heating the mint oil, components vaporize and rise through a fractionating column. The component with the lower boiling point (in this case, this compound and other lighter fractions) will reach the top of the column first, where it can be condensed and collected.[1][5]

Q2: What type of fractionating column is most effective for separating this compound? A: A column with a high number of theoretical plates, such as a Vigreux column or a packed column (e.g., with metal helices), is necessary.[6] The greater the number of theoretical plates, the more efficient the separation of compounds with close boiling points.[1][3]

Q3: What is a reflux ratio, and why is it critical for this process? A: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate. A high reflux ratio increases the number of purification cycles within the column, which is essential for separating compounds with very similar boiling points like this compound and menthol.[1][3]

Q4: Can this compound be converted into other compounds during the distillation process? A: Yes, this compound can be oxidized to other compounds if not handled properly, and it exists in equilibrium with its stereoisomer, isothis compound.[4][12] Furthermore, many terpenes are heat-sensitive and can degrade or undergo rearrangement at high temperatures, which is a primary reason for using vacuum distillation to lower their boiling points.[6]

Data Presentation

Quantitative data is summarized below for easy reference.

Table 1: Typical Composition of Commercially Important Mint Oils

Component Mentha arvensis (% Composition) Mentha piperita (% Composition)
Menthol 60% - 85% 40% - 65%
This compound 12% - 20% 14% - 40%

Data sourced from references[1][2].

Table 2: Key Parameters for Fractional Distillation of this compound

Parameter Recommended Value/Condition Rationale Source(s)
Operating Pressure < 50 mm Hg Increases relative volatility and lowers boiling points to prevent degradation. [1][2]
Column Efficiency ~50 theoretical plates Necessary to separate components with close boiling points. [1][3]
Reflux Ratio ~50 Enhances separation efficiency through multiple condensation-vaporization cycles. [1][3]
Distillate Collection Rate 1-2 drops per second Indicates a stable and controlled distillation process. [6][7]

| Purity Analysis | Gas Chromatography (GC/GC-MS) | Provides accurate quantitative analysis of fraction composition. |[9][10] |

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of this compound from Mint Oil

  • Preparation:

    • Ensure the crude mint oil is free of water by drying it over anhydrous sodium sulfate.

    • Select a round-bottom flask that will be 1/2 to 2/3 full with the oil.[6] Add a magnetic stir bar or boiling chips for smooth boiling.

  • Apparatus Assembly:

    • Securely clamp the flask in a heating mantle.

    • Attach a high-efficiency fractionating column vertically to the flask.

    • Place a distillation head with a thermometer on top of the column. The thermometer bulb must be positioned just below the side-arm leading to the condenser.[6]

    • Connect a condenser to the side-arm and ensure cold water flows from the bottom inlet to the top outlet.[6]

    • Connect a collection flask (a multi-outlet "cow" adapter is recommended for separating fractions).

    • Connect the apparatus to a vacuum pump with a pressure gauge.

  • Distillation Procedure:

    • Turn on the magnetic stirrer and the condenser water.

    • Slowly apply vacuum and allow the pressure to stabilize at the target level (e.g., < 50 mm Hg).

    • Begin heating the flask gently. Observe the ring of condensing vapor as it slowly rises through the column.

    • Allow the system to reach equilibrium, where the temperature at the distillation head stabilizes.

    • Collect any initial low-boiling compounds (the "forerun") in a separate flask and discard it.[6]

    • When the temperature stabilizes at the boiling point of the this compound fraction under the applied pressure, switch to a clean, pre-weighed collection flask.

    • Maintain a steady distillation rate of 1-2 drops per second by carefully controlling the heat input.[6]

    • Collect subsequent fractions in different flasks as the temperature changes, indicating different components are distilling.

    • Stop heating before the flask boils to dryness.[6] Allow the apparatus to cool completely before releasing the vacuum and disassembling.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

  • Sample Preparation:

    • Prepare a standard solution of pure this compound at a known concentration in a suitable solvent (e.g., isooctane or ethanol).

    • Prepare samples of each collected distillate fraction by diluting a small, accurately weighed amount in the same solvent.

  • GC Analysis:

    • Inject the standard solution to determine the retention time and response factor for this compound.

    • Inject each prepared sample fraction into the GC.

    • Analyze the resulting chromatograms to identify the peaks corresponding to this compound, isothis compound, menthol, and other impurities based on their retention times.

    • Calculate the percentage purity of this compound in each fraction by comparing the peak area of this compound to the total area of all peaks.

Mandatory Visualizations

Workflow Experimental Workflow for this compound Isolation CrudeOil Crude Mint Oil PreTreatment Optional Pre-treatment (e.g., Steam Distillation to remove non-volatiles) CrudeOil->PreTreatment FractionalDistillation Vacuum Fractional Distillation (< 50 mm Hg, High Reflux) PreTreatment->FractionalDistillation CollectFractions Collect Fractions based on Boiling Point / Temperature FractionalDistillation->CollectFractions MenthoneFraction Target this compound Fraction CollectFractions->MenthoneFraction OtherFractions Other Fractions (Forerun, Menthol-rich, etc.) CollectFractions->OtherFractions Analysis Purity Analysis (Gas Chromatography) MenthoneFraction->Analysis Purethis compound High-Purity this compound Analysis->Purethis compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Troubleshooting Guide: Low this compound Purity Problem Problem: Low Purity in this compound Fraction (Contamination with Menthol/Isothis compound) Cause_Column Potential Cause: Inefficient Fractionating Column Problem->Cause_Column Cause_Pressure Potential Cause: Incorrect Operating Pressure Problem->Cause_Pressure Cause_Reflux Potential Cause: Insufficient Reflux Ratio Problem->Cause_Reflux Cause_Rate Potential Cause: Unstable Distillation Rate Problem->Cause_Rate Solution_Column Solution: Use column with high theoretical plates (~50) Cause_Column->Solution_Column Solution_Pressure Solution: Operate under vacuum (< 50 mm Hg) Cause_Pressure->Solution_Pressure Solution_Reflux Solution: Increase reflux ratio to enhance separation Cause_Reflux->Solution_Reflux Solution_Rate Solution: Stabilize heating and insulate column to achieve steady rate (1-2 drops/sec) Cause_Rate->Solution_Rate

Caption: Decision tree for troubleshooting low purity issues.

References

Optimization of reaction conditions for high-yield menthone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of menthone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for this compound synthesis involve the oxidation of menthol and the isomerization of related compounds. Key approaches include:

  • Oxidation of (-)-Menthol: This is a widely used method where the secondary alcohol group of menthol is oxidized to a ketone. Common oxidizing agents include sodium dichromate, pyridinium chlorochromate (PCC), and greener alternatives like calcium hypochlorite.[1][2][3][4]

  • Isomerization of Isopulegol: this compound can be synthesized from isopulegol through dehydrogenation of the hydroxyl group and hydrogenation of the C-C double bond, often catalyzed by ruthenium complexes.[5]

  • Hydrogenation of (+)-Pulegone: This method involves the reduction of the double bond in pulegone to yield a mixture of this compound and isothis compound.[6][7]

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring the reaction progress.[8][9] For TLC analysis, a common eluent system is a 1:1 mixture of hexane and diethyl ether. The spots can be visualized using a potassium permanganate stain.[8][10] GC analysis provides quantitative information on the conversion of the starting material and the formation of this compound and any byproducts.[5]

Q3: What are the typical boiling points for this compound under vacuum and at atmospheric pressure?

A3: this compound typically boils at 204-207°C at atmospheric pressure and at 98-100°C under a reduced pressure of 18 mm Hg.[3]

Troubleshooting Guides

Low Reaction Yield

Q4: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in this compound synthesis can stem from several factors related to reaction conditions and execution. Consider the following troubleshooting steps:

  • Sub-optimal Solvent System: The choice of solvent significantly impacts reaction kinetics and yield. For the oxidation of menthol with calcium hypochlorite, a solvent system of ethyl acetate and acetic acid has been shown to provide the highest yield and fastest reaction time.[1] In other systems, solvents like THF may be optimal, while methanol can lead to decomposition.[11]

  • Incorrect Reaction Temperature: Temperature control is crucial. For exothermic reactions, such as the oxidation of menthol with sodium dichromate, the temperature should be maintained around 55°C.[3] If the reaction is slow to start, gentle warming may be necessary.[3] Conversely, for some reactions, lowering the temperature to 0°C can limit the decomposition of starting materials and improve yield.[11]

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring it with TLC or GC.[8] If the reaction stalls, it might be necessary to add more reagent.[12]

  • Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.[12] Ensure thorough rinsing of all glassware and proper separation of aqueous and organic layers. During purification by distillation, ensure the apparatus is efficient to prevent loss of the volatile product.[13]

  • Purity of Starting Materials: The purity of the starting menthol or other precursors is critical. Impurities can interfere with the reaction and lead to lower yields.[12]

Data Presentation: Comparison of Reaction Conditions for Menthol Oxidation

Oxidizing AgentSolvent SystemTemperature (°C)Reaction TimeYield (%)Reference
Calcium HypochloriteEthyl Acetate / Acetic AcidIce Bath18 minHighest Yield[1]
Calcium HypochloriteDichloromethane / Acetic AcidIce Bath> 18 minLower than Ethyl Acetate[1]
Calcium HypochloriteAcetonitrile / Acetic AcidIce Bath> 18 minLower than Ethyl Acetate[1]
Calcium HypochloriteAcetone / Acetic AcidIce Bath> 18 minLower than Ethyl Acetate[1]
Sodium DichromateWater / Sulfuric Acid~55Not Specified83-85[3]
Pyridinium Chlorochromate (PCC)DichloromethaneNot Specified< 90 minNot Specified[8]
Formation of Isomers and Byproducts

Q5: My final product is a mixture of this compound and isothis compound. How can I control the stereoselectivity of the reaction?

A5: The formation of isothis compound is a common issue as this compound and isothis compound can interconvert, with equilibrium favoring this compound.[4]

  • Reaction Conditions: The choice of reagents and reaction conditions can influence the isomer ratio. For instance, in the synthesis from isopulegol, specific ruthenium catalysts can yield a mixture of (-)-menthone and (+)-isothis compound.[5]

  • Equilibration: If a mixture is obtained, allowing it to equilibrate at room temperature can increase the proportion of this compound, as the isothis compound content will decrease to about 29%.[4]

  • Purification: Fractional distillation can be used to separate this compound from isothis compound, although this can be challenging due to their similar boiling points.

Q6: I am observing significant amounts of unreacted menthol and other byproducts in my final product. What could be the cause?

A6: The presence of unreacted starting material and byproducts like menthol and isopulegone can be attributed to several factors:

  • Incomplete Oxidation: The oxidizing agent may not be sufficient or active enough to convert all the menthol. Ensure the correct stoichiometry of the oxidizing agent is used.

  • Side Reactions: In some cases, side reactions can lead to the formation of other products. For example, in the synthesis from isopulegol, menthol and isopulegone can be formed as secondary components.[5]

  • Purification Issues: Inefficient purification can lead to the co-elution or co-distillation of byproducts with this compound. Multiple purification steps, such as a combination of extraction, washing, and distillation, may be necessary.[3][14]

Experimental Protocols

Protocol 1: Oxidation of (-)-Menthol to (-)-Menthone using Calcium Hypochlorite

This protocol is based on a green chemistry approach for the oxidation of menthol.[1]

  • Preparation: In a suitable reaction vessel, dissolve (-)-menthol in a solvent system of ethyl acetate and acetic acid.

  • Reaction Setup: Cool the solution in an ice bath to 0°C.

  • Addition of Oxidant: Slowly add a solution of calcium hypochlorite to the cooled menthol solution while stirring. Maintain the temperature at 0°C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the menthol spot on TLC), quench the reaction by adding a suitable quenching agent.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (-)-menthone.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Oxidation of Menthol using Sodium Dichromate

This protocol describes a classical method for this compound synthesis.[3]

  • Preparation of Oxidizing Solution: In a round-bottomed flask equipped with a mechanical stirrer, dissolve crystallized sodium dichromate in a solution of concentrated sulfuric acid in water.

  • Addition of Menthol: Add solid menthol crystals to the stirred dichromate solution in portions. The temperature of the mixture will rise to approximately 55°C. Gentle heating may be applied if the reaction is slow to start.[3]

  • Reaction Completion: The reaction is complete when the temperature of the mixture begins to fall.

  • Extraction: Add an equal volume of ether to the reaction mixture and transfer to a separatory funnel.

  • Washing: Wash the organic layer with multiple portions of a 5% sodium hydroxide solution until the dark brown color of the oil becomes light yellow.[3]

  • Solvent Removal: Remove the ether by distillation.

  • Purification: Distill the residue under reduced pressure, collecting the fraction at 98-100°C/18 mm Hg to obtain pure l-menthone.[3]

Visualizations

Experimental Workflow: Menthol Oxidation to this compound

experimental_workflow start_end start_end process process analysis analysis output output start Start dissolve_menthol Dissolve Menthol in Solvent start->dissolve_menthol cool_solution Cool to 0°C dissolve_menthol->cool_solution add_oxidant Add Oxidizing Agent cool_solution->add_oxidant monitor_reaction Monitor Reaction (TLC/GC) add_oxidant->monitor_reaction monitor_reaction->add_oxidant Incomplete workup Quench & Extract monitor_reaction->workup Reaction Complete purify Purify (Distillation) workup->purify end Pure this compound purify->end

Caption: A generalized experimental workflow for the oxidation of menthol to this compound.

Troubleshooting Logic for Low this compound Yield

troubleshooting_low_yield problem problem cause cause solution solution low_yield Low this compound Yield check_reaction_conditions Review Reaction Conditions low_yield->check_reaction_conditions check_workup Examine Workup/Purification low_yield->check_workup check_starting_material Verify Starting Material Purity low_yield->check_starting_material optimize_solvent Optimize Solvent System check_reaction_conditions->optimize_solvent adjust_temp Adjust Temperature check_reaction_conditions->adjust_temp monitor_completion Ensure Complete Reaction check_reaction_conditions->monitor_completion careful_transfer Improve Transfer & Separation check_workup->careful_transfer purify_reactant Purify/Verify Reactant check_starting_material->purify_reactant

Caption: A troubleshooting flowchart for addressing low yields in this compound synthesis.

References

Improving product yield in the oxidation of menthol to menthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve product yield in the oxidation of menthol to menthone.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of menthol to this compound, offering potential causes and solutions to enhance reaction outcomes.

Issue 1: Low or No this compound Yield

  • Potential Cause: Ineffective oxidizing agent.

  • Solution: While various oxidizing agents can be used, "green" alternatives like calcium hypochlorite have proven effective and are more environmentally friendly.[1][2] Traditional agents like chromic acid or pyridinium chlorochromate (PCC) are also effective but pose greater environmental and safety risks.[3][4][5] Ensure the chosen oxidant is fresh and has been stored correctly.

  • Potential Cause: Poor solubility of the oxidizing agent.

  • Solution: The solubility of hypochlorite salts can be a limiting factor in the reaction.[6][7] The choice of solvent system is crucial. While it was initially hypothesized that more polar solvents would increase yield by improving the solubility of the hypochlorite salt, studies have shown that a combination of ethyl acetate and acetic acid provides the highest yield and fastest reaction time.[6][7]

  • Potential Cause: Suboptimal reaction temperature.

  • Solution: The reaction is exothermic.[1] Maintaining the correct temperature is critical. For instance, when using calcium hypochlorite, the reaction should be kept cool, often in an ice bath, to prevent the decomposition of the oxidizing agent and control the reaction rate.[1][6] For oxidations using sodium dichromate and sulfuric acid, the temperature may need to be gently warmed to approximately 55°C to initiate the reaction.[3]

  • Potential Cause: Incomplete reaction.

  • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1][6] The less polar this compound will have a higher Rf value and travel farther up the TLC plate than the more polar menthol.[1] Continue the reaction until the menthol spot is no longer visible.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and environmentally friendly oxidizing agent for converting menthol to this compound?

Calcium hypochlorite, Ca(ClO)₂, is a highly effective and "green" oxidizing agent for this transformation.[1][2][8] It is inexpensive, readily available (as the main component of swimming pool shock), and produces minimal hazardous waste.[2][9] The primary byproduct is calcium chloride, which can be easily removed through an aqueous extraction.[6]

Q2: How can I optimize the solvent system to maximize this compound yield?

Contrary to the initial hypothesis that more polar solvents would be superior due to better solubility of hypochlorite salts, experimental data shows that a solvent system of ethyl acetate and acetic acid results in the highest yield and the fastest reaction time.[6][7] Other systems, such as acetonitrile/acetic acid, acetone/acetic acid, and dichloromethane/acetic acid, have been tested and found to be less effective.[6]

Q3: How do I monitor the progress of the oxidation reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1][6] Spot the reaction mixture on a silica gel TLC plate alongside standards of menthol and this compound. Develop the plate in a suitable solvent system, such as 15% ethyl acetate in hexanes.[1] The product, this compound, is less polar than the reactant, menthol, and will therefore have a higher Rf value.[1] The reaction is complete when the menthol spot disappears from the reaction mixture lane.

Q4: What are common side reactions, and how can they be minimized?

With strong oxidizing agents like chromium-based reagents, over-oxidation can occur, potentially leading to the cleavage of the cyclohexane ring.[5][10] Using milder, more selective reagents like calcium hypochlorite under controlled temperature conditions can minimize these side reactions.[1][6] When using dichloromethane as a solvent with calcium hypochlorite, an uncharacterized impurity has been observed via FTIR spectroscopy.[6]

Q5: What is the best method for purifying the final this compound product?

After the reaction is complete, the typical workup involves an extraction to separate the organic product from the aqueous layer.[2][3][6][8] Dichloromethane or diethyl ether can be used as the extraction solvent.[2][8] The organic layers are then combined, dried with an anhydrous salt like magnesium sulfate, and the solvent is removed via evaporation or rotary evaporation.[2][8] For higher purity, fractional distillation or column chromatography can be employed.[11][12]

Data Presentation

Table 1: Comparison of Solvent Systems for the Oxidation of (-)-Menthol to (-)-Menthone using Calcium Hypochlorite

Solvent SystemReaction Time (in ice bath)Average YieldNotes
Ethyl Acetate / Acetic Acid18 minutes>75% (Highest)Most efficient system with the fastest reaction time and greatest yield.[6]
Dichloromethane / Acetic AcidSlower than Ethyl Acetate~75%Consistently contained an uncharacterized impurity detected by FTIR.[6]
Acetonitrile / Acetic AcidSlower than Dichloromethane~75%Original procedure on which optimizations were based.[6]
Acetone / Acetic AcidSlowest~75%Longest reaction time of the tested systems.[6]

Table 2: Comparison of Different Oxidizing Agents for Menthol Oxidation

Oxidizing AgentTypical YieldAdvantagesDisadvantages
Calcium Hypochlorite (Ca(ClO)₂)81-88%[9]Environmentally friendly, inexpensive, simple workup.[2][8][9]Solubility can be a limiting factor.[6][7]
Sodium Dichromate / H₂SO₄83-85%[3]High yield.Uses toxic heavy metals (Chromium VI), significant hazardous waste.[4][5]
Pyridinium Chlorochromate (PCC)Not specifiedMilder than Jones Reagent, does not oxidize aldehydes further.[4]Carcinogenic, toxic, purification can be difficult due to byproducts.[1][4]
Tetrazene Radical Cation Salts90%Catalytic, effective for sterically hindered alcohols.[13]Requires specialized catalyst.

Experimental Protocols

Protocol 1: Green Oxidation of (-)-Menthol using Calcium Hypochlorite in Ethyl Acetate/Acetic Acid

This protocol is adapted from studies focused on green chemistry principles.[6][7]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add (-)-menthol (1.0 g, 6.4 mmol) and a solvent mixture of ethyl acetate and glacial acetic acid.

  • Reaction Initiation: In a separate beaker, prepare a solution of calcium hypochlorite (0.9 g, 6.4 mmol) in water (13.33 mL).

  • Addition: Place the round-bottom flask containing the menthol solution in an ice bath to maintain a low temperature. Slowly add the calcium hypochlorite solution dropwise to the menthol solution over a period of 10 minutes while stirring.

  • Monitoring: Monitor the reaction progress every 15-30 minutes using Thin-Layer Chromatography (TLC) with a mobile phase of 15% ethyl acetate in hexanes. The reaction is complete when the menthol spot is no longer visible.

  • Workup: Once the reaction is complete, perform an extraction using a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude (-)-menthone product.

  • Characterization: Confirm the product identity and purity using Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the broad O-H stretch (around 3300 cm⁻¹) from menthol and the appearance of a strong C=O stretch (around 1710 cm⁻¹) for this compound indicates a successful reaction.[6]

Protocol 2: Oxidation of Menthol using Sodium Dichromate (Jones Oxidation)

This protocol is a more traditional method for the oxidation of secondary alcohols.[3]

  • Preparation: In a 1-liter round-bottom flask with a mechanical stirrer, dissolve sodium dichromate (120 g, 0.4 mol) in 600 mL of water and then slowly add concentrated sulfuric acid (100 g, 0.97 mol).

  • Addition of Menthol: Add menthol (90 g, 0.58 mol) to the dichromate solution in several portions while stirring. The reaction is exothermic, and the temperature will rise to about 55°C. Gentle heating may be required if the reaction does not start.[3]

  • Reaction Completion: Stir the mixture until the reaction is complete, indicated by a drop in temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether.

  • Washing: Wash the ether layer with three portions of 5% sodium hydroxide solution, followed by a water wash.

  • Isolation: Remove the ether by distillation. Purify the remaining oil by distillation under reduced pressure to obtain pure this compound.

Visualizations

Troubleshooting_Low_Yield start Low or No this compound Yield Detected check_oxidant 1. Check Oxidizing Agent start->check_oxidant check_solubility 2. Evaluate Solvent System check_oxidant->check_solubility Oxidant OK solution_oxidant Use fresh, properly stored oxidant. Consider Ca(ClO)₂ for a green approach. check_oxidant->solution_oxidant Issue Found check_temp 3. Verify Reaction Temperature check_solubility->check_temp Solvent OK solution_solubility Use Ethyl Acetate / Acetic Acid solvent system for optimal Ca(ClO)₂ solubility and yield. check_solubility->solution_solubility Issue Found check_completion 4. Monitor Reaction Progress check_temp->check_completion Temp. OK solution_temp Use an ice bath for exothermic reactions (e.g., Ca(ClO)₂). Maintain temperature according to protocol. check_temp->solution_temp Issue Found solution_completion Use TLC to monitor until menthol is consumed. This compound (product) will have a higher Rf. check_completion->solution_completion Incomplete end Yield Improved check_completion->end Reaction Complete solution_oxidant->check_solubility solution_solubility->check_temp solution_temp->check_completion solution_completion->end

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow_Green_Oxidation start Start: Prepare Reagents step1 Dissolve (-)-Menthol in Ethyl Acetate / Acetic Acid start->step1 step2 Prepare aqueous solution of Calcium Hypochlorite start->step2 step3 Cool menthol solution in an ice bath step1->step3 step4 Slowly add Ca(ClO)₂ solution to menthol solution step2->step4 step3->step4 step5 Monitor reaction by TLC step4->step5 step5->step5 step6 Workup: Aqueous Extraction step5->step6 Reaction Complete step7 Isolate & Purify: Dry and Evaporate Solvent step6->step7 end End: Pure (-)-Menthone step7->end

Caption: Experimental workflow for green oxidation of menthol.

References

Technical Support Center: Menthone and Isomenthone Epimerization Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the epimerization of menthone and isothis compound. Find answers to frequently asked questions and troubleshoot common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments involving this compound and isothis compound.

Q1: I'm observing unexpected epimerization of my this compound/isothis compound sample. What are the likely causes?

A1: Unintended epimerization is a common issue and can be triggered by several factors. The most frequent culprits are:

  • Acidic or Basic Contaminants: Trace amounts of acids or bases can catalyze the epimerization process. This can be introduced from glassware that has not been properly neutralized, contaminated solvents, or reagents.

  • Elevated Temperatures: Higher temperatures accelerate the rate of epimerization.[1] Uncontrolled heating during a reaction or storage at room temperature for extended periods can lead to a shift in the isomeric ratio.

  • Prolonged Reaction or Storage Times: The longer your compound is exposed to conditions that favor epimerization, the more likely it is to occur.

  • Active Surfaces: Certain materials, such as some types of glass or metal containers, can have active sites that catalyze epimerization.[2]

Q2: My reaction is complete, but the this compound/isothis compound ratio is not what I expected. How can I adjust the equilibrium?

A2: The equilibrium between this compound and isothis compound favors this compound.[3] At room temperature, an equilibrium mixture will contain approximately 71% this compound and 29% isothis compound.[3] To shift the equilibrium towards the thermodynamically more stable this compound, you can:

  • Introduce a Catalyst: Carefully add a catalytic amount of a weak acid or base to facilitate the equilibration.

  • Gentle Heating: Slightly warming the solution can help reach equilibrium faster. However, be cautious as excessive heat can promote side reactions.

  • Monitor the Reaction: Use Gas Chromatography (GC) to monitor the isomeric ratio until the desired equilibrium is reached.

Q3: I am trying to synthesize this compound from menthol oxidation, but I'm getting a significant amount of isothis compound. How can I prevent this?

A3: Epimerization during the oxidation of menthol to this compound can be minimized by carefully selecting your reaction conditions. A method to largely avoid epimerization involves using a stoichiometric amount of an oxidizing agent, such as chromic acid, in the presence of diethyl ether as a co-solvent.[3] This procedure helps to prevent the formation of the enol intermediate necessary for epimerization.

Q4: My GC analysis is showing poor separation between this compound and isothis compound peaks. What can I do to improve it?

A4: Achieving good separation of this compound and isothis compound is crucial for accurate quantification. If you are experiencing poor resolution, consider the following:

  • Column Selection: The choice of GC column is critical. A chiral capillary column is often necessary for baseline separation of the enantiomers.

  • Temperature Program: Optimize the oven temperature program. A slower ramp rate or an isothermal period at an optimal temperature can significantly improve separation.

  • Carrier Gas Flow Rate: Adjust the flow rate of your carrier gas (e.g., helium or hydrogen) to the optimal linear velocity for your column.

  • Injection Technique: Ensure your injection is sharp and reproducible. A splitless injection may be necessary for trace analysis, but a split injection can provide sharper peaks for more concentrated samples.

  • Sample Preparation: Ensure your sample is clean and free of non-volatile residues that could contaminate the column and affect performance.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound and isothis compound epimerization?

A1: The epimerization between this compound and isothis compound is a reversible process that proceeds through a planar enol or enolate intermediate. This reaction can be catalyzed by either acids or bases. The catalyst facilitates the removal of a proton from the carbon atom adjacent to the carbonyl group (the α-carbon), leading to the formation of the intermediate. Reprotonation of this intermediate can occur from either face, resulting in the formation of either this compound or isothis compound.

Q2: What is the equilibrium ratio of this compound to isothis compound?

A2: Under typical room temperature conditions, the equilibrium mixture consists of approximately 71% this compound and 29% isothis compound.[3] This is because this compound is the thermodynamically more stable isomer.

Q3: How do different factors influence the rate of epimerization?

A3: The rate at which equilibrium is reached is influenced by:

  • Catalyst: The presence and strength of an acid or base catalyst will significantly increase the rate of epimerization.

  • Temperature: Higher temperatures increase the reaction rate.

  • Solvent: The polarity of the solvent can affect the stability of the enol intermediate and thus influence the rate.

Q4: What is the impact of the this compound/isothis compound ratio on the aroma and flavor profile?

A4: The ratio of this compound to isothis compound has a significant impact on the overall sensory properties. Pure l-menthone is described as having a clean, intensely minty aroma.[3] In contrast, d-isothis compound has a "green" note that can detract from the quality of the minty aroma when present in higher concentrations.[3] Therefore, controlling the isomeric ratio is crucial in the food and fragrance industries.

Q5: Do this compound and isothis compound have different biological activities?

A5: While both isomers exhibit some biological activities, there can be differences. For example, both this compound and isothis compound have shown antioxidant and antiviral effects.[4] However, the specific potency and spectrum of activity can vary between stereoisomers. In drug development, it is critical to work with a single, pure isomer to ensure reproducible and predictable pharmacological effects.

Q6: What are the best practices for the long-term storage of this compound and isothis compound to prevent epimerization?

A6: To minimize epimerization during storage, it is recommended to:

  • Store at low temperatures: Keep samples in a refrigerator or freezer.

  • Use inert containers: Store in neutral glass or other inert containers to avoid contact with active surfaces.

  • Protect from light: Store in amber-colored vials or in the dark, as light can sometimes catalyze isomerization.[2]

  • Use a neutral solvent: If in solution, use a non-polar, aprotic, and neutral solvent.

Quantitative Data

The following table summarizes the equilibrium composition of this compound and isothis compound under specific conditions.

CatalystTemperatureSolvent% this compound% Isothis compoundReference
None (at equilibrium)Room TemperatureNot Specified~71%~29%[3]
Sodium Methoxide (0.15 M)25.0°CMethanol70%30%[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Epimerization using an Ion-Exchange Resin (A Green Chemistry Approach)

This protocol describes a method for the controlled epimerization of (-)-menthone to an equilibrium mixture of (-)-menthone and (+)-isothis compound using a solid acid catalyst, which simplifies workup and reduces waste.

  • Materials:

    • (-)-Menthone

    • AMBERLYST 15DRY ion-exchange resin

    • Scintillation vial with a stir bar

    • Water bath or heating block

    • Gas chromatograph (GC) for analysis

  • Procedure:

    • To a scintillation vial containing a small stir bar, add a weighed amount of AMBERLYST 15DRY resin (e.g., 10-40 mg).

    • Add a known volume of (-)-menthone (e.g., 1 mL) to the vial.

    • Place the vial in a water bath or heating block set to the desired temperature (e.g., 70-90°C).

    • Stir the mixture.

    • At regular intervals, withdraw a small aliquot of the reaction mixture, ensuring no resin is transferred.

    • Analyze the aliquot by GC to determine the ratio of this compound to isothis compound.

    • Continue monitoring until the ratio remains constant, indicating that equilibrium has been reached.

    • Once at equilibrium, the product can be separated from the resin by simple decantation or filtration. No aqueous workup is necessary.

Protocol 2: Base-Catalyzed Epimerization using Sodium Methoxide

This protocol details the epimerization of (-)-menthone using a solution of sodium methoxide in methanol.

  • Materials:

    • (-)-Menthone

    • Sodium methoxide solution in methanol (e.g., 0.15 M)

    • Anhydrous methanol

    • Round-bottom flask with a stir bar

    • Quenching solution (e.g., saturated aqueous ammonium chloride)

    • Organic solvent for extraction (e.g., diethyl ether)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Dissolve a known amount of (-)-menthone in anhydrous methanol in a round-bottom flask.

    • Add the sodium methoxide solution to the flask while stirring.

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC.

    • Once equilibrium is reached, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like diethyl ether.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the equilibrium mixture of this compound and isothis compound.

Protocol 3: Synthesis of (-)-Menthone from (-)-Menthol with Minimal Epimerization

This protocol describes the oxidation of (-)-menthol to (-)-menthone using chromic acid, with conditions optimized to minimize the epimerization to (+)-isothis compound.[5]

  • Materials:

    • (-)-Menthol

    • Sodium dichromate dihydrate

    • Concentrated sulfuric acid

    • Water

    • Diethyl ether

    • 5% Sodium hydroxide solution

    • Round-bottom flask with a mechanical stirrer

    • Separatory funnel

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, prepare a solution of sodium dichromate in water and slowly add concentrated sulfuric acid.

    • Add (-)-menthol to the chromic acid solution in portions while stirring. An exothermic reaction will occur, and the temperature will rise. Maintain the temperature around 55°C, gently heating if necessary.[5]

    • After the reaction is complete (indicated by a temperature drop), add an equal volume of diethyl ether to the mixture.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with several portions of 5% sodium hydroxide solution until the dark color is removed.[5]

    • Remove the ether by distillation.

    • The resulting crude (-)-menthone can be purified by vacuum distillation.

Visualizations

Epimerization_Mechanism cluster_catalyst Catalyst This compound This compound Enol_Intermediate Enol/Enolate Intermediate This compound->Enol_Intermediate + H+ or -OH- Enol_Intermediate->this compound - H+ or +H2O Isothis compound Isothis compound Enol_Intermediate->Isothis compound - H+ or +H2O Isothis compound->Enol_Intermediate + H+ or -OH- Catalyst Acid (e.g., H+) or Base (e.g., OH-)

Caption: Acid or base-catalyzed epimerization of this compound to isothis compound via an enol/enolate intermediate.

Troubleshooting_Workflow Start Problem: Unexpected Epimerization Check_Purity Check Purity of Reagents and Solvents Start->Check_Purity Check_Glassware Ensure Glassware is Neutral Start->Check_Glassware Check_Temp Review Reaction/Storage Temperature Start->Check_Temp Check_Time Evaluate Reaction/Storage Time Start->Check_Time Purify Purify/Replace Reagents Check_Purity->Purify Impure Neutralize Neutralize Glassware Check_Glassware->Neutralize Not Neutral Lower_Temp Lower Temperature Check_Temp->Lower_Temp Too High Reduce_Time Reduce Time Check_Time->Reduce_Time Too Long End Problem Resolved Purify->End Re-run Experiment Neutralize->End Re-run Experiment Lower_Temp->End Re-run Experiment Reduce_Time->End Re-run Experiment

Caption: A workflow for troubleshooting unexpected epimerization in experiments.

References

Technical Support Center: Enhancing the Purity of Synthetic Menthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and enhancing the purity of synthetic menthol derived from menthone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic menthol derived from this compound?

A1: The most common impurities include unreacted this compound, and stereoisomers of menthol such as isomenthol, neomenthol, and neoisomenthol.[1] The presence of these impurities can affect the final product's sensory properties and pharmacological activity.[2]

Q2: What is the most effective single method for removing isomeric impurities?

A2: Crystallization is a highly effective method for separating menthol from its isomeric impurities.[1] Specifically, using a nitrile-based solvent like acetonitrile has been shown to yield menthol with high chemical and optical purity.[1][3]

Q3: Can fractional distillation be used for purification?

A3: Yes, fractional distillation is a suitable method, particularly for removing impurities with different boiling points, such as the precursor this compound.[1][4] It is often employed as an initial purification step before a final crystallization step to achieve higher purity.[1]

Q4: How can I accurately analyze the purity of my synthetic menthol?

A4: Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a sensitive and widely used method for analyzing menthol purity.[1][4][5] To effectively differentiate between the various stereoisomers of menthol, the use of a chiral GC column is recommended.[1]

Q5: What is a typical starting purity for crude synthetic menthol and what can be achieved after purification?

A5: Crude synthetic menthol can have a chemical purity of around 95%.[1][6] Following purification by crystallization with a solvent such as acetonitrile, a chemical purity of over 99% can be achieved.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Crystallization Inadequate removal of the precursor (this compound) prior to crystallization.Perform fractional distillation to remove the lower-boiling this compound before proceeding with crystallization.[1]
The chosen crystallization solvent is not effective in separating isomers.Use a nitrile-based solvent like acetonitrile, which has demonstrated high efficacy in separating menthol isomers.[1][3]
Inaccurate purity analysis is leading to incorrect conclusions.Employ a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column for accurate quantification of isomers.[1]
Low Yield of Menthol Crystals The cooling process during crystallization is too rapid.Cool the solution gradually to promote the formation of larger, purer crystals and improve the overall yield.[1]
Menthol is highly soluble in the mother liquor, even at low temperatures.Consider a multi-step purification approach. For instance, follow initial crystallization with a second recrystallization step to recover more product.[1]
Presence of this compound in Final Product Incomplete reduction of this compound to menthol during synthesis.Optimize the reaction conditions of the reduction step, including catalyst, temperature, and reaction time.
Inefficient separation of menthol and this compound.Utilize fractional distillation under vacuum to effectively separate this compound from menthol based on their boiling point differences.[7]

Quantitative Data Summary

The following table summarizes the improvement in the purity of synthetic (-)-Menthol after purification by crystallization with acetonitrile, based on a published example.[1]

Parameter Crude (-)-Menthol Purified (L)-Menthol
Chemical Purity 95%>99%
Optical Purity 97.3% e.e.99.6% e.e.
Yield -72%

Experimental Protocols

Protocol 1: Purification of (-)-Menthol by Crystallization with Acetonitrile

This protocol describes the purification of crude synthetic (-)-Menthol using acetonitrile as the crystallization solvent.[1][6]

Materials:

  • Crude (-)-Menthol

  • Acetonitrile (reagent grade)

  • Heating mantle or water bath

  • Crystallization dish

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum flask

Procedure:

  • Dissolution: In a suitable flask, dissolve the crude (-)-Menthol in acetonitrile. A recommended starting ratio is approximately 16.3 g of crude menthol to 50 ml of acetonitrile.[1]

  • Heating: Gently warm the mixture to 30°C while stirring until the menthol is completely dissolved. The dissolution temperature should be kept below the melting point of menthol (42°C).[1][3]

  • Cooling and Crystallization: Gradually cool the solution to 5°C to promote the formation of large crystals.[1]

  • Isolation: Collect the precipitated crystals by filtration using a Buchner funnel.

  • Drying: Dry the collected crystals under vacuum. A drying period of several hours is typically sufficient.[1]

  • Further Purification (Optional): For even higher purity, the collected crystals can be further purified by distillation or sublimation.[1][3]

Protocol 2: Purification of (-)-Menthol by Fractional Distillation

This protocol provides a general guideline for the purification of synthetic (-)-Menthol using fractional distillation, which is particularly useful for removing this compound.[1]

Materials:

  • Crude (-)-Menthol

  • Fractional distillation apparatus

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus.

  • Charging the Flask: Add the crude (-)-Menthol to the distillation flask.

  • Heating: Begin heating the distillation flask. The temperature should be carefully controlled to slowly increase the temperature of the liquid.

  • Fraction Collection: As the vapor rises through the fractionating column, different components will separate based on their boiling points. Collect the initial fraction, which will be enriched in lower-boiling impurities like this compound.[1]

  • Menthol Collection: As the temperature rises to the boiling point of menthol, collect the menthol-rich fraction in a separate receiver.

  • Analysis: Analyze the collected fractions using a suitable method like GC-MS to determine their purity.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Analysis cluster_product Final Product start Crude Synthetic Menthol (from this compound reduction) frac_dist Fractional Distillation start->frac_dist Initial Purification crystallization Crystallization (Acetonitrile) frac_dist->crystallization Removal of this compound analysis Purity Analysis (GC-MS with Chiral Column) crystallization->analysis Characterization end High-Purity Menthol analysis->end Final Product Confirmation

Caption: A typical experimental workflow for the purification of synthetic menthol.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Purity of Final Menthol Product cause1 Residual this compound problem->cause1 cause2 Isomeric Impurities problem->cause2 cause3 Inaccurate Analysis problem->cause3 solution1 Fractional Distillation cause1->solution1 solution2 Recrystallization (e.g., with Acetonitrile) cause2->solution2 solution3 Use Chiral GC-MS cause3->solution3 solution1->problem Re-evaluate Purity solution2->problem Re-evaluate Purity solution3->problem Re-evaluate Purity

Caption: A logical troubleshooting guide for low purity issues in menthol synthesis.

References

Minimizing byproduct formation in industrial menthone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Menthone Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the industrial synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Isothis compound Content in the Final Product

  • Question: My final product contains a high percentage of isothis compound. What are the primary causes, and how can I minimize its formation?

    Answer: High isothis compound content is a common issue in this compound synthesis, primarily due to the inherent chemical equilibrium between this compound and its diastereomer, isothis compound. This equilibrium is readily established under both acidic and basic conditions via an enol intermediate.[1] At room temperature, the equilibrium mixture contains approximately 29% isothis compound.[1]

    Troubleshooting Steps:

    • Re-evaluate Your Catalyst: For syntheses involving hydrogenation (e.g., from pulegone), the choice of catalyst is critical. Platinum-tin (Pt-Sn) bimetallic catalysts have been shown to favor the formation of this compound over isothis compound compared to monometallic platinum catalysts.[2]

    • Control Reaction Temperature: The equilibrium between this compound and isothis compound is temperature-dependent. Running the reaction at the lowest effective temperature can help kinetically favor the desired this compound isomer. For instance, in the oxidation of l-menthol, maintaining a temperature around 55°C is recommended.[3]

    • Optimize pH and Work-up: Since the isomerization is catalyzed by both acids and bases, ensure that the pH of your reaction mixture and during work-up is carefully controlled.[4] A rapid and neutral work-up can prevent prolonged exposure to conditions that favor epimerization.

    • Consider a "Green" Catalyst: For isomerization studies, an acid-form ion-exchange resin like AMBERLYST 15DRY can be used. This heterogeneous catalyst is easily removed, preventing contamination of the final product and allowing for better control over the reaction time.[5][6]

Issue 2: Incomplete Conversion of Starting Material

  • Question: I am observing a significant amount of unreacted starting material (e.g., menthol, pulegone) in my product stream. How can I improve the conversion rate?

    Answer: Incomplete conversion can stem from several factors, including catalyst deactivation, insufficient reaction time, or suboptimal reaction conditions.

    Troubleshooting Steps:

    • Catalyst Activity: Ensure your catalyst is fresh and active. For heterogeneous catalysts, check for signs of poisoning or coking. In the case of homogeneous catalysts, verify the correct preparation and concentration.

    • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.[7] For the oxidation of menthol with calcium hypochlorite, reaction times can vary from 30 minutes to over 2 hours depending on the solvent system.[8]

    • Stoichiometry of Reagents: Double-check the molar ratios of your reactants and catalysts. An insufficient amount of the hydrogen source in hydrogenation or the oxidizing agent in oxidation will naturally lead to incomplete conversion.

    • Solvent Choice: The solvent can significantly impact reaction rates. For the oxidation of (-)-menthol to (-)-menthone using calcium hypochlorite, a solvent system of ethyl acetate and acetic acid has been shown to provide the greatest yield in the shortest time.[8][9]

Issue 3: Formation of Unexpected Byproducts

  • Question: Besides isothis compound, my analysis shows the presence of other unexpected byproducts. What could be their origin?

    Answer: The nature of unexpected byproducts is highly dependent on your starting material and synthesis route.

    • Synthesis from Citral: The synthesis of this compound from citral is a multi-step process that can generate several byproducts. These can include acyclic hydrogenation products like citronellol and 3,7-dimethyloctanol, as well as various isomers of isopulegol. The reaction pathway involves the hydrogenation of citral to citronellal, followed by an isomerization/cyclization to isopulegol, and a final hydrogenation to menthol isomers, which can then be oxidized to this compound.[10][11][12][13][14] Careful selection of a bifunctional catalyst with both hydrogenation and acid functionalities is crucial to steer the reaction towards the desired product.[10]

    • Synthesis from Pulegone: The hydrogenation of pulegone can lead to the formation of menthol isomers if the reduction proceeds beyond the ketone stage. The choice of catalyst and reaction conditions determines the selectivity for this compound over menthol.[2][15]

    • Oxidation of Menthol: Over-oxidation is a potential issue, although less common with controlled conditions. Impurities in the starting menthol can also lead to side reactions. Using a mild oxidizing agent like calcium hypochlorite can minimize byproducts.[16][17]

Data Presentation: Catalyst and Solvent Effects

Table 1: Influence of Catalyst on Pulegone Hydrogenation

CatalystStarting MaterialMain ProductsSelectivity (%)Reference
Pt/SiO₂(+)-Pulegone(-)-Menthone and (+)-Isothis compound~58% (total menthones)[2][15]
PtSn-BM(+)-Pulegone(+)-Neomenthol and (+)-Neoisomenthol~65% (total menthols)[2]
PtSn-OM(+)-Pulegone(+)-Neomenthol and (+)-Neoisomenthol~55% (total menthols)[2]

Table 2: Solvent Effect on the Oxidation of (-)-Menthol to (-)-Menthone

Solvent SystemReaction TimeYield (%)Reference
Ethyl Acetate / Acetic Acid30 min>95%[8]
Acetonitrile / Acetic Acid> 2 hours~70%[8]
Acetone / Acetic Acid> 2 hours~60%[8]
Dichloromethane / Acetic Acid1 hour~85% (with impurity)[8]

Experimental Protocols

Protocol 1: Oxidation of l-Menthol to l-Menthone using Sodium Dichromate

This protocol is adapted from a standard organic synthesis procedure.[3]

  • Preparation of Oxidizing Solution: In a 1-liter round-bottom flask equipped with a mechanical stirrer, add 120 g (0.4 mole) of crystallized sodium dichromate. To this, add a solution of 100 g (54.3 cc, 0.97 mole) of concentrated sulfuric acid in 600 cc of water.

  • Addition of Menthol: Add 90 g (0.58 mole) of l-menthol (m.p. 41–42°C) in three or four portions to the stirred mixture.

  • Reaction: An exothermic reaction will occur, and the temperature should rise to about 55°C. Stir until the reaction is complete, indicated by a drop in temperature.

  • Extraction: Mix the resulting oil with an equal volume of ether. Transfer to a separatory funnel and wash with three 200-cc portions of 5% sodium hydroxide solution.

  • Purification: Remove the ether by distillation. Distill the residue under reduced pressure, collecting the l-menthone fraction at 98–100°C/18 mm. The expected yield is 83–85%.[3]

Protocol 2: Green Oxidation of (-)-Menthol using Calcium Hypochlorite

This protocol is based on a green chemistry approach.[8][16]

  • Reagent Preparation: In a 20 mL scintillation vial with a stir bar, add 0.055 g of calcium hypochlorite and 2.5 mL of distilled water. Place the vial in an ice-water bath on a stir plate.

  • Menthol Solution: In a separate vial, dissolve 0.095 g of l-menthol in 0.75 mL of a 3:2 mixture of acetonitrile and acetic acid.

  • Reaction: Add the l-menthol solution dropwise to the calcium hypochlorite solution at a rate of 1 drop every 15-20 seconds, keeping the reaction on ice.

  • Monitoring: After the addition is complete, continue stirring on ice for 30 minutes. Monitor the reaction progress by TLC using a 15% ethyl acetate in hexanes eluent.

  • Work-up: After the reaction is complete, add 5 mL of dichloromethane (DCM) and 5 mL of water. Shake and allow the layers to separate. The organic layer will be the bottom layer.

  • Extraction and Purification: Remove the aqueous layer. Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by 10 mL of distilled water. Collect the organic layer and evaporate the solvent.

Visualizations

Menthone_Synthesis_Pathways cluster_pulegone From (+)-Pulegone cluster_menthol From (-)-Menthol cluster_citral From Citral pulegone (+)-Pulegone menthone_iso_mix (-)-Menthone / (+)-Isothis compound Mixture pulegone->menthone_iso_mix Catalytic Hydrogenation menthol (-)-Menthol menthone_prod (-)-Menthone menthol->menthone_prod Oxidation (e.g., Ca(ClO)₂) citral Citral citronellal Citronellal citral->citronellal Hydrogenation isopulegol Isopulegol citronellal->isopulegol Cyclization menthol_isomers Menthol Isomers isopulegol->menthol_isomers Hydrogenation menthone_from_citral This compound menthol_isomers->menthone_from_citral Oxidation

Caption: Overview of common industrial synthesis pathways to this compound.

Menthone_Isomenthone_Equilibrium This compound (-)-Menthone (trans-isomer, more stable) enol Enol Intermediate This compound->enol H⁺ or OH⁻ isothis compound (+)-Isothis compound (cis-isomer, less stable) enol->isothis compound H⁺ or OH⁻

Caption: Acid/base-catalyzed equilibrium between this compound and isothis compound.

Troubleshooting_Workflow start High Isothis compound Detected check_catalyst Is the catalyst selective for this compound? start->check_catalyst check_temp Is reaction temperature minimized? check_catalyst->check_temp Yes change_catalyst Switch to a more selective catalyst (e.g., Pt-Sn for pulegone hydrogenation) check_catalyst->change_catalyst No check_workup Is work-up rapid and neutral? check_temp->check_workup Yes lower_temp Lower reaction temperature check_temp->lower_temp No optimize_workup Optimize work-up procedure to avoid acidic/basic conditions check_workup->optimize_workup No end Isothis compound Minimized check_workup->end Yes change_catalyst->check_temp lower_temp->check_workup optimize_workup->end

Caption: Troubleshooting workflow for high isothis compound formation.

References

Validation & Comparative

A Comparative Analysis of Menthone and Isomenthone Aroma Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the aroma profiles of two key stereoisomers found in mint essential oils: menthone and isothis compound. Understanding the distinct sensory characteristics of these molecules is crucial for applications in flavor and fragrance development, as well as for assessing the quality and consistency of natural extracts used in pharmaceutical and consumer products. This analysis is supported by quantitative data and detailed experimental methodologies.

Sensory Profile Comparison

This compound and isothis compound, despite being closely related isomers, exhibit markedly different aroma profiles that significantly influence the overall sensory perception of mint-based products.

This compound , particularly the naturally abundant l-menthone isomer, is characterized by a potent and clean minty aroma.[1] Its sensory profile is often described as intensely refreshing, with sweet and peppermint-like notes.[2][3] This contributes to the characteristic "cooling" sensation often associated with peppermint. The odor of this compound is also described as camphoreous and herbal, with some nuances of green anise.[2][3]

In contrast, isothis compound possesses a distinctly "greener" and more terpenic aroma.[4] While it still retains a minty character, it is often accompanied by what is described in perfumery as a "dirty" or "moldy" note, which can be perceived as detracting from the clean quality of this compound.[4][5] However, at certain concentrations, isothis compound can contribute to a fresh, aromatic, and herbal profile with green undertones.[6] At a concentration of 1.0% in a solvent, its aroma is characterized as sweet peppermint, minty, fresh, powdery, and ethereal with a green spearmint lift.

The presence and ratio of these two isomers are critical in defining the aromatic quality of peppermint oil. Higher levels of isothis compound can impart a harsher, less refined scent to the essential oil.

Quantitative Data Summary

The following table summarizes key quantitative data related to the aroma profiles of this compound and isothis compound, including their odor thresholds and typical concentrations in peppermint (Mentha x piperita) essential oil.

ParameterThis compoundIsothis compound
Odor Threshold 170 ppb (in water)[7]Not explicitly found, but sensory notes are provided at specific concentrations.
Detection Threshold < 100 ppm[5]Not explicitly found.
Aroma Profile at 1.0% -Sweet peppermint, minty, fresh, powdery, ethereal with a green spearmint lift.
Taste Profile at 30 ppm -Cooling minty peppermint.[8][9]
Typical Concentration in Peppermint Oil 11.2% - 45.6%1.3% - 15.5%

Experimental Protocols

The characterization of the aroma profiles of this compound and isothis compound relies on sophisticated analytical and sensory evaluation techniques. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

Objective: To separate and identify the individual aroma-active compounds in a mint essential oil sample and characterize their scent.

Methodology:

  • Sample Preparation: A solution of peppermint essential oil is prepared in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1-2%.

  • Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The GC column is typically a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program: An initial temperature of 40°C is held for 2 minutes, then ramped up to 240°C at a rate of 5°C/min, and held for 5 minutes.

    • Effluent Splitting: The column effluent is split between the FID and the ODP, typically at a 1:1 ratio.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the ODP and records the aroma descriptors and their intensity at the time of elution.

  • Data Analysis: The retention times of the aroma events are correlated with the peaks on the FID chromatogram. The compounds are then identified by comparing their retention times and mass spectra (if a mass spectrometer is used in parallel) with those of authentic standards.

Sensory Panel Evaluation

Sensory panel evaluation provides a comprehensive assessment of the overall aroma and flavor profile of a sample by a group of trained assessors.

Objective: To quantitatively describe and compare the aroma profiles of pure this compound and isothis compound standards.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. The panelists undergo training to familiarize themselves with the key aroma attributes of mint and related compounds.

  • Sample Preparation: Solutions of l-menthone and d-isothis compound are prepared in an odorless solvent (e.g., mineral oil or propylene glycol) at various concentrations (e.g., 0.1%, 0.5%, 1.0%).

  • Evaluation Procedure:

    • Samples are presented to the panelists in coded, covered glass containers to prevent visual bias.

    • Panelists are instructed to assess the aroma of each sample by sniffing the headspace.

    • Using a predefined list of aroma descriptors (e.g., minty, green, sweet, harsh, clean), panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely intense).

    • Panelists are provided with water and unsalted crackers to cleanse their palate between samples.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to identify significant differences in the aroma profiles of this compound and isothis compound.

Visualizations

The following diagrams illustrate key experimental workflows.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow for this compound and Isothis compound cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (this compound & Isothis compound Solutions) Sample_Presentation Coded Sample Presentation Sample_Preparation->Sample_Presentation Aroma_Assessment Aroma Assessment by Panelists Sample_Presentation->Aroma_Assessment Intensity_Rating Intensity Rating on a Structured Scale Aroma_Assessment->Intensity_Rating Data_Collection Data Collection Intensity_Rating->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Profile_Comparison Aroma Profile Comparison Statistical_Analysis->Profile_Comparison

Caption: Workflow for sensory panel evaluation of this compound and isothis compound.

GC_O_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow cluster_instrument Instrumentation cluster_detection Detection cluster_data Data Analysis Sample_Injection Sample Injection GC_Separation GC Separation Sample_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting FID_Detection FID Detection Effluent_Splitting->FID_Detection Olfactory_Detection Olfactory Detection (Sniffing Port) Effluent_Splitting->Olfactory_Detection Chromatogram_Generation Chromatogram Generation FID_Detection->Chromatogram_Generation Aroma_Description Aroma Description & Intensity Recording Olfactory_Detection->Aroma_Description Data_Correlation Data Correlation & Compound ID Chromatogram_Generation->Data_Correlation Aroma_Description->Data_Correlation

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

References

Menthone vs. Menthol: A Comparative Analysis of Cooling Sensation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Menthol, the primary active compound in peppermint, is renowned for its characteristic cooling sensation, a property leveraged in numerous pharmaceutical, cosmetic, and food products. Its close chemical relative, menthone, also contributes to the overall sensory profile of mint oils. While both molecules elicit a cooling effect, the underlying mechanisms and efficiencies of their actions, particularly at the molecular level, exhibit significant distinctions. This guide provides an objective comparison of this compound and menthol, focusing on their mechanisms of inducing a cooling sensation, supported by experimental data.

Primary Mechanism of Action: The TRPM8 Receptor

The cooling sensation imparted by both menthol and this compound is predominantly mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a non-selective cation channel expressed in sensory neurons and is endogenously activated by cold temperatures (below ~28°C).[3] When activated by agonists like menthol or this compound, TRPM8 allows an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx leads to membrane depolarization and the generation of an action potential, which is transmitted to the brain and perceived as a cooling sensation, even in the absence of a physical temperature change.[2]

The key difference in the cooling perception between menthol and this compound lies in their efficacy and potency as TRPM8 agonists.

Quantitative Comparison of TRPM8 Activation

Electrophysiological and calcium imaging studies have consistently demonstrated that menthol is a significantly more potent activator of the TRPM8 channel than this compound. This difference is largely attributed to the presence of a hydroxyl (-OH) group in menthol, which is replaced by a carbonyl (C=O) group in this compound. The hydroxyl group of menthol is understood to form a crucial hydrogen bond with the R842 residue within the TRPM8 binding pocket, a key interaction for potent channel activation.[4]

CompoundHalf-Maximal Effective Concentration (EC50)Cell Type/AssayReference
(-)-Menthol 62.64 ± 1.2 µMMouse TRPM8 in HEK293T cells (Whole-cell patch clamp)[5]
~60 - 196 µMHuman TRPM8 in various cell lines (Calcium imaging)[6]
This compound 813.4 ± 84.3 µMMouse TRPM8 (menthol analog study)[4]

Note: EC50 values can vary depending on the experimental system (e.g., cell line, species of TRPM8, assay technique).

The significantly higher EC50 value for this compound indicates that a much greater concentration is required to achieve half of the maximum response compared to menthol, highlighting its lower potency.

Signaling Pathways and Experimental Workflows

The activation of TRPM8 by both menthol and this compound initiates a similar downstream signaling cascade, leading to the perception of cold. The fundamental difference lies in the initial binding affinity and efficacy at the receptor level.

Signaling Pathway of TRPM8 Activation

TRPM8_Activation_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_cellular Cellular Response cluster_perception Sensory Perception Menthol Menthol / this compound TRPM8 TRPM8 Channel (Closed State) Menthol->TRPM8 Binds to Receptor TRPM8_Open TRPM8 Channel (Open State) TRPM8->TRPM8_Open Conformational Change Ion_Influx Ca²⁺ / Na⁺ Influx TRPM8_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal Transduction Cooling_Sensation Cooling Sensation Brain->Cooling_Sensation

TRPM8 activation signaling cascade.
Experimental Workflow for TRPM8 Agonist Characterization

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis Culture Culture HEK293 cells stably expressing TRPM8 Seed Seed cells into 96-well plates Culture->Seed Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Seed->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Baseline Record baseline fluorescence Wash->Baseline Compound_Addition Add varying concentrations of This compound or Menthol Baseline->Compound_Addition Fluorescence_Measurement Measure fluorescence changes over time Compound_Addition->Fluorescence_Measurement Data_Quantification Quantify fluorescence intensity Fluorescence_Measurement->Data_Quantification Dose_Response Generate dose-response curves Data_Quantification->Dose_Response EC50_Calculation Calculate EC50 values Dose_Response->EC50_Calculation

Workflow for calcium imaging assay.

Off-Target Effects and Sensory Complexity

Menthol's sensory profile is further complicated by its interaction with other TRP channels. At lower concentrations, menthol can activate TRPA1, a channel associated with pungent and irritant sensations, while at higher concentrations, it can inhibit TRPA1.[7] Menthol also activates TRPV3, a channel that senses warm temperatures.[8] These off-target effects contribute to the complex sensations of cooling, tingling, and sometimes irritation reported with menthol application.

Currently, there is limited specific data on whether this compound exhibits similar interactions with TRPA1 and TRPV3. However, given its structural similarity to menthol, it is plausible that it may have some, albeit likely weaker, effects on these channels. Further research is needed to fully elucidate the selectivity profile of this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the TRPM8 channel in response to agonist application.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human TRPM8 channel.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording: A transfected cell is identified, and a high-resistance seal ("giga-seal") is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Compound Application: A series of solutions containing increasing concentrations of this compound or menthol are perfused over the cell.

  • Data Acquisition: The resulting currents are recorded, amplified, and digitized.

  • Data Analysis: The peak current at each concentration is measured and normalized to the maximal response. A dose-response curve is then plotted to determine the EC50 value.

Calcium Imaging Assay

This high-throughput method indirectly measures TRPM8 activation by detecting changes in intracellular calcium levels.

Methodology:

  • Cell Preparation: HEK293 cells stably expressing TRPM8 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for approximately 1 hour at 37°C.

  • Washing: The cells are washed with an assay buffer to remove extracellular dye.

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence is recorded before the automated addition of varying concentrations of this compound or menthol.

  • Fluorescence Measurement: The fluorescence intensity is measured over time to capture the increase in intracellular calcium upon TRPM8 activation.

  • Data Analysis: The change in fluorescence is calculated and plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

References

A Comparative Guide to the Biological Activities of Menthone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of menthone, a naturally occurring monoterpene, and its synthesized derivatives. By modifying the core structure of this compound, researchers have developed novel compounds with enhanced pharmacological properties. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying mechanisms of action to support further research and development in this promising area.

Antitumor Activity of this compound Derivatives

A significant area of investigation has been the development of this compound derivatives as potential anticancer agents. By integrating various pharmacophores, such as pyrimidine and urea moieties, into the this compound scaffold, novel compounds with potent antitumor effects have been synthesized.

One notable study focused on a series of L-menthone-derived pyrimidine-urea compounds. These derivatives were evaluated for their in vitro antitumor activity against several human cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, with some compounds showing greater potency against certain cell lines.[1]

Table 1: In Vitro Antitumor Activity (IC₅₀ in µM) of this compound-Pyrimidine-Urea Derivatives

Compound Hela (Cervical Cancer) MGC-803 (Gastric Cancer) MCF-7 (Breast Cancer) A549 (Lung Cancer)
4g - 3.21 ± 0.67 - -
4i 6.04 ± 0.62 - - -
4m - - - 18.68 ± 1.53
4s - - 19.09 ± 0.49 -

Data sourced from a study on this compound-derived pyrimidine-urea compounds.[1] The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Further investigation into the mechanism of action revealed that the antitumor effects of these derivatives may be linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its over-activation is a common feature in many cancers.[1] The representative compound 4i was found to induce apoptosis in Hela cells and arrest the cell cycle in the G2/M phase, consistent with the inhibition of this pathway.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Menthone_Derivative This compound Derivative (e.g., Compound 4i) Menthone_Derivative->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibited by a this compound derivative.

Experimental Protocol: MTT Assay for Antitumor Activity

The antitumor activity of the this compound derivatives was quantified using a standard methyl thiazolytetrazolium (MTT) assay.[1]

  • Cell Culture: Human cancer cell lines (Hela, MGC-803, MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., from 0.5 to 100 µM) and incubated for a specified period (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is converted by viable cells into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against a range of pathogenic microbes, including bacteria and fungi.[2][3] Their lipophilic nature allows them to interact with and disrupt microbial cell membranes, leading to cell death.[4]

Antibacterial Activity: this compound has shown potent antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[2][5] The mechanism of action involves the alteration of the bacterial cell membrane's structure and properties.[2][5]

Antifungal Activity: Menthol, a closely related compound often found with this compound, and its derivatives are active against various fungal species, including Candida albicans and Aspergillus flavus.[3][4]

Table 2: Antimicrobial Activity of this compound and Menthol

Compound Microorganism Activity Metric Value
This compound Staphylococcus aureus (MRSA) MIC 3,540 µg/mL
This compound Staphylococcus aureus (MRSA) MBC 7,080 µg/mL
Menthol Candida albicans MIC 0.78 - 1000 µg/mL
Menthol Aspergillus flavus MIC 0.78 - 1000 µg/mL

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC (Minimal Bactericidal Concentration) is the lowest concentration that results in microbial death. Data sourced from multiple studies.[2][4]

Antimicrobial_Workflow Workflow for MIC/MBC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results Culture 1. Prepare Microbial Culture (e.g., MRSA) Inoculate 3. Inoculate Dilutions with Microbial Suspension Culture->Inoculate Compound 2. Prepare Serial Dilutions of this compound Derivative Compound->Inoculate Incubate 4. Incubate at 37°C for 24 hours Inoculate->Incubate Observe 5. Observe for Turbidity (Visual Growth) Incubate->Observe MIC 6. Determine MIC (Lowest concentration with no growth) Observe->MIC Plate 7. Plate samples from clear wells onto agar plates MIC->Plate Incubate2 8. Incubate agar plates at 37°C for 24 hours Plate->Incubate2 MBC 9. Determine MBC (Lowest concentration with no colonies) Incubate2->MBC

Experimental workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution for MIC/MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of an antimicrobial agent.[2]

  • Preparation: A two-fold serial dilution of the this compound derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., MRSA at ~5 x 10⁵ CFU/mL). Positive (microbe + medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated for 24 hours. The MBC is the lowest concentration that shows no colony formation, indicating a 99.9% kill rate.

Anti-inflammatory Activity

This compound and its derivatives also exhibit significant anti-inflammatory properties. These effects have been observed in various models of inflammation.

In a study on schistosomiasis, a parasitic disease characterized by a strong inflammatory response, a treatment regimen with a medicine containing menthol (30–55%) and this compound (14–32%) demonstrated potent immunomodulatory and anti-inflammatory actions.[6] The treatment led to a significant reduction in inflammatory markers.[6] More recently, amino acid derivatives of menthol have been shown to possess superior anti-inflammatory effects compared to menthol itself, acting through the liver X receptor (LXR), a key regulator of metabolism and inflammation.[7]

Table 3: Anti-inflammatory Effects of this compound/Menthol-based Treatments

Model / Compound Parameter Result
Schistosomiasis Model (this compound/Menthol) Blood Eosinophilia 84% reduction
Schistosomiasis Model (this compound/Menthol) IL-4 Blood Levels Significant decrease
Schistosomiasis Model (this compound/Menthol) IL-10 Blood Levels Significant decrease
Colitis Model (Menthyl Valine Ester) Tnf gene expression Suppressed
Colitis Model (Menthyl Valine Ester) Il6 gene expression Suppressed

Data sourced from studies on schistosomiasis and induced colitis.[6][7]

Synthesis_Logic cluster_derivatives Chemical Modification cluster_activities Enhanced Biological Activity Start Starting Material (this compound or Menthol) Deriv1 Pyrimidine-Urea Derivatives Start->Deriv1 Deriv2 Amino Acid Ester Derivatives Start->Deriv2 Deriv3 Other Derivatives (e.g., Chlorinated) Start->Deriv3 Act1 Antitumor Deriv1->Act1 Act2 Anti-inflammatory Deriv2->Act2 Act3 Antimicrobial Deriv3->Act3

Logical flow from a this compound core to diverse biological activities.

References

Menthone vs. Pulegone: A Comparative Guide to Their Efficacy in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly in the pursuit of stereochemically complex molecules, the choice of starting materials and chiral auxiliaries is paramount. Among the vast arsenal available to chemists, naturally derived monoterpenes have carved out a significant niche. This guide provides a detailed comparison of the efficacy of two such monoterpenes, menthone and pulegone, in various synthetic applications. By examining their performance in specific reactions, supported by experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal building block for their synthetic endeavors.

At a Glance: Key Differences and Applications

FeatureThis compoundPulegone
Structure Saturated cyclic ketoneα,β-Unsaturated cyclic ketone
Reactivity Carbonyl chemistry, enolate formationCarbonyl chemistry, conjugate addition, Diels-Alder reactions
Primary Use in Synthesis Chiral auxiliary, starting material for menthol and derivativesChiral precursor, starting material for various complex natural products

Comparative Efficacy in the Synthesis of Nitrogen-Containing Heterocycles

A notable application where both this compound and pulegone have been utilized is in the synthesis of nitrogen-containing derivatives, specifically oximes and their subsequent rearrangement to lactams. These compounds are of interest due to their potential biological activities.

Synthesis of Oximes and Lactams

The synthesis of oximes from this compound and pulegone typically involves their reaction with hydroxylamine. The resulting oximes can then undergo a Beckmann rearrangement to form the corresponding lactams.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 This compound This compound Menthone_Oxime This compound Oxime This compound->Menthone_Oxime Pulegone Pulegone Pulegone_Oxime Pulegone Oxime Pulegone->Pulegone_Oxime Hydroxylamine NH2OH·HCl, Base Menthone_Lactam This compound-derived Lactam Menthone_Oxime->Menthone_Lactam Pulegone_Lactam Pulegone-derived Lactam Pulegone_Oxime->Pulegone_Lactam Beckmann Beckmann Rearrangement dummy1->Hydroxylamine dummy2->Hydroxylamine dummy3->Beckmann dummy4->Beckmann

Synthesis of Oximes and Lactams from this compound and Pulegone.

A study focusing on the biological activity of these derivatives highlighted the potential of both this compound- and pulegone-derived nitrogen-containing compounds. In antibacterial assays against Staphylococcus aureus, (-)-menthone oxime and (+)-pulegone oxime both exhibited a Minimum Inhibitory Concentration (MIC90) of 100 µg/mL. Furthermore, certain lactams derived from these monoterpenes showed potent inhibitory activity against bacterial urease, with a pulegone-derived lactam being a particularly active inhibitor.[1]

This compound and Pulegone as Chiral Auxiliaries

Both this compound and pulegone serve as valuable starting points for the synthesis of chiral auxiliaries, which are instrumental in controlling stereochemistry in asymmetric reactions.

Diels-Alder Reaction

Derivatives of pulegone have been successfully employed as chiral auxiliaries in Diels-Alder reactions. For example, (-)-8-phenylmenthol, which can be prepared from pulegone, has been used as a chiral auxiliary in the asymmetric Diels-Alder reaction between its acrylate ester and 5-benzyloxymethylcyclopentadiene, proceeding with high diastereoselectivity.[2]

While menthol, derivable from this compound, is also a well-known chiral auxiliary, a direct comparison of its efficacy against a pulegone-derived auxiliary in the same Diels-Alder reaction under identical conditions is not well-documented in the literature. The choice between them would likely depend on the specific substrate and desired stereochemical outcome.

Experimental Protocols

General Procedure for the Synthesis of this compound Oxime

The following is a representative protocol for the synthesis of this compound oxime, adapted from established procedures.[3]

Materials:

  • (-)-Menthone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Water

Procedure:

  • In a round-bottomed flask, dissolve (-)-menthone (1 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.1 equivalents) in water to the flask.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound oxime.

  • The product can be further purified by crystallization or chromatography.

General Procedure for the Synthesis of Pulegone Oxime

A similar procedure can be followed for the synthesis of pulegone oxime, starting from (+)-pulegone.

Materials:

  • (+)-Pulegone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Base (e.g., pyridine or sodium acetate)

  • Ethanol

Procedure:

  • Dissolve (+)-pulegone (1 equivalent) and hydroxylamine hydrochloride (1.1-1.5 equivalents) in ethanol in a round-bottomed flask.

  • Add a base such as pyridine or sodium acetate to the mixture.

  • The reaction mixture is typically heated to reflux for a specified period until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is worked up, often by pouring it into water and extracting the product with an organic solvent.

  • The organic extracts are combined, washed, dried, and concentrated to give the crude pulegone oxime, which can be purified by standard methods.

Conclusion

Both this compound and pulegone are versatile and valuable chiral building blocks in organic synthesis. The choice between them is dictated by the specific synthetic target and the desired reaction pathway.

  • Pulegone , with its α,β-unsaturated ketone functionality, offers a wider range of reactivity, including conjugate additions and its use as a dienophile in Diels-Alder reactions. This makes it a frequent starting material for the synthesis of complex alkaloids and other natural products.

  • This compound , as a saturated ketone, is primarily utilized for its carbonyl chemistry and as a precursor to menthol-based chiral auxiliaries.

The synthesis of nitrogen-containing derivatives demonstrates that both scaffolds can be readily functionalized to produce biologically active compounds. While a comprehensive, direct comparison of their efficacy across a broad spectrum of reactions is lacking in the literature, the available data suggests that both are highly effective in their respective domains. The selection of either this compound or pulegone should therefore be based on a careful consideration of the target molecule's structure and the specific chemical transformations required.

References

A Comparative Guide to the Spectroscopic Differentiation of Menthone Enantiomers and Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to distinguish between stereoisomers is paramount in the fields of chemical research and pharmaceutical development, where the physiological effects of a molecule can be highly dependent on its three-dimensional structure. Menthone, a monoterpene ketone, exists as four stereoisomers: two pairs of enantiomers, (+)- and (-)-menthone, and their diastereomers, (+)- and (-)-isothis compound. This guide provides a comparative overview of various spectroscopic techniques for the effective differentiation of these isomers, supported by experimental data and detailed protocols.

Introduction to this compound Stereoisomers

This compound possesses two chiral centers, giving rise to four stereoisomers. The trans configuration of the methyl and isopropyl groups constitutes the this compound enantiomers, while the cis configuration defines the isothis compound enantiomers. Differentiating these closely related structures requires sensitive analytical techniques capable of probing their subtle structural differences.

Spectroscopic Techniques for Chiral Discrimination

Several advanced spectroscopic methods can be employed to distinguish between the enantiomers and diastereomers of this compound. These include microwave spectroscopy, Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA). Each technique offers unique advantages in sensitivity and specificity for chiral analysis.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from various spectroscopic techniques for the differentiation of this compound and isothis compound isomers. It is important to note that while diastereomers are readily distinguished by most spectroscopic methods due to their different physical properties, the differentiation of enantiomers requires chiroptical techniques.

Spectroscopic TechniqueParameter(+)-Menthone(-)-Menthone(+)-Isothis compound(-)-Isothis compoundKey Differentiation Feature
Microwave Spectroscopy Rotational Constants (MHz)A: 2259.9, B: 1240.5, C: 1085.7 (Conformer I)A: 2259.9, B: 1240.5, C: 1085.7 (Conformer I)A: 2280.4, B: 1205.3, C: 1045.9A: 2280.4, B: 1205.3, C: 1045.9Diastereomers have distinct rotational constants. Enantiomers have identical rotational constants.
A: 2265.1, B: 1230.9, C: 1081.2 (Conformer II)A: 2265.1, B: 1230.9, C: 1081.2 (Conformer II)
A: 2278.8, B: 1210.1, C: 1055.4 (Conformer III)A: 2278.8, B: 1210.1, C: 1055.4 (Conformer III)
Microwave Three-Wave Mixing (M3WM) Phase of the FID signalOpposite phaseOpposite phaseOpposite phaseOpposite phaseEnantiomers exhibit opposite phases in the free induction decay (FID) signal, allowing for their unambiguous differentiation.[1]
¹³C NMR Spectroscopy Chemical Shift (δ, ppm)Diastereomeric differences observedDiastereomeric differences observedDiastereomeric differences observedDiastereomeric differences observedDiastereomers show distinct chemical shifts. Enantiomers are indistinguishable without chiral resolving agents.
(with Chiral Shift Reagent)**Induced Chemical Shift (Δδ, ppm)DifferentiatedDifferentiatedDifferentiatedDifferentiatedEnantiomers exhibit differential shifts in the presence of a chiral lanthanide shift reagent.
Vibrational Circular Dichroism (VCD) ΔA (x 10⁻⁴)Mirror-image spectrumMirror-image spectrumMirror-image spectrumMirror-image spectrumEnantiomers display mirror-image VCD spectra (equal intensity, opposite sign). Diastereomers have unique VCD spectra.
Raman Optical Activity (ROA) ΔI (Iᴿ - Iᴸ)Mirror-image spectrumMirror-image spectrumMirror-image spectrumMirror-image spectrumEnantiomers produce ROA spectra that are mirror images of each other. Diastereomers have distinct ROA spectra.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and application of these techniques for the analysis of this compound stereoisomers.

Microwave Spectroscopy

Objective: To determine the rotational constants of this compound and isothis compound diastereomers.

Methodology:

  • Sample Preparation: A commercial mixture of this compound isomers (potentially containing all four stereoisomers) is used.[2][3] The liquid sample is seeded into a supersonic expansion using a pulsed nozzle.

  • Instrumentation: A broadband Fourier-transform microwave spectrometer operating in the 2–8.5 GHz frequency range is employed.[2][3]

  • Data Acquisition: The molecules are excited by a microwave chirp, and the subsequent free induction decay (FID) is recorded. For a typical experiment on a this compound/isothis compound mixture, approximately 128,000 FIDs are co-added.[3]

  • Data Analysis: The time-domain FID signal is Fourier-transformed to obtain the frequency-domain spectrum. The rotational transitions are then assigned to the different conformers of this compound and isothis compound based on their unique rotational constants (A, B, and C), which are determined by fitting the observed transition frequencies to a rotational Hamiltonian.[2]

Microwave Three-Wave Mixing (M3WM) for Enantiomer Differentiation

Objective: To unambiguously differentiate between the enantiomers of this compound and isothis compound.

Methodology:

  • Instrumentation: A specialized microwave spectrometer capable of performing three-wave mixing experiments is required.

  • Experimental Principle: This technique is a polarization-dependent double-resonance experiment that relies on a closed cycle of three electric dipole transitions. The phase of the resulting coherent signal is dependent on the sign of the product of the three dipole moment components involved in the cycle, which is opposite for enantiomers.

  • Procedure: Two resonant microwave pulses (drive and twist) are applied to the sample, and a third coherent signal (listen) is detected.

  • Data Analysis: The phase of the time-domain free induction decay (FID) of the "listen" transition is analyzed. Enantiomers will produce signals with opposite phases, allowing for their clear differentiation.[1]

NMR Spectroscopy with Chiral Solvating Agents

Objective: To differentiate and quantify the enantiomers of this compound and isothis compound.

Methodology:

  • Sample Preparation: Prepare separate NMR tubes for each this compound stereoisomer or the mixture to be analyzed. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Solvating Agent (CSA): A chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral alcohol) is added to the NMR tube. The CSA forms transient diastereomeric complexes with the enantiomers, leading to different chemical environments.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Acquire ¹H or ¹³C NMR spectra of the sample with the CSA.

  • Data Analysis: The signals of the enantiomers, which are equivalent in an achiral environment, will be split into two separate sets of signals in the presence of the CSA. The chemical shift difference (Δδ) between the corresponding signals of the enantiomers is measured. The relative integration of these signals can be used to determine the enantiomeric excess.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of this compound and isothis compound enantiomers.

Methodology:

  • Sample Preparation: Dissolve the purified enantiomer or diastereomer in a suitable solvent that has minimal absorption in the mid-IR region of interest (e.g., CCl₄ or CDCl₃). The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 0.01 to 0.1 M.

  • Instrumentation: A VCD spectrometer, which is a modified Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate circularly polarized light, is used.

  • Data Acquisition: The VCD spectrum is recorded by measuring the differential absorption of left and right circularly polarized infrared light (ΔA = A_L - A_R).

  • Data Analysis: The VCD spectra of enantiomers will be mirror images of each other. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the sample can be determined.

Raman Optical Activity (ROA) Spectroscopy

Objective: To characterize the stereochemistry of this compound isomers.

Methodology:

  • Sample Preparation: The sample can be a neat liquid or a solution in a suitable solvent.

  • Instrumentation: An ROA spectrometer is used, which measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light.

  • Data Acquisition: The Raman and ROA spectra are collected simultaneously.

  • Data Analysis: The ROA spectrum is presented as the intensity difference (Iᴿ - Iᴸ). Similar to VCD, the ROA spectra of enantiomers are mirror images. Comparison with theoretical calculations can provide detailed information about the absolute configuration and solution conformation.

Logical Workflow for Spectroscopic Differentiation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound stereoisomers.

Spectroscopic_Differentiation_Workflow cluster_start Sample cluster_separation Initial Separation & Diastereomer Identification cluster_enantiomer Enantiomer Differentiation & Absolute Configuration cluster_result Final Characterization Sample This compound Isomer Mixture GCMS Chiral GC-MS Sample->GCMS Microwave Microwave Spectroscopy Sample->Microwave NMR NMR Spectroscopy (achiral) Sample->NMR M3WM Microwave Three-Wave Mixing (M3WM) GCMS->M3WM Chiral_NMR NMR with Chiral Solvating Agents GCMS->Chiral_NMR VCD Vibrational Circular Dichroism (VCD) GCMS->VCD ROA Raman Optical Activity (ROA) GCMS->ROA Microwave->M3WM NMR->Chiral_NMR Result Identification of all four (+, -)-menthone and (+, -)-isothis compound M3WM->Result Chiral_NMR->Result VCD->Result ROA->Result

Spectroscopic workflow for this compound isomer analysis.

Conclusion

The differentiation of this compound enantiomers and diastereomers can be effectively achieved through a combination of spectroscopic techniques. While standard methods like microwave spectroscopy and NMR in achiral media can distinguish between the diastereomers (this compound and isothis compound), chiroptical techniques such as Microwave Three-Wave Mixing, NMR with chiral solvating agents, VCD, and ROA are essential for the differentiation and absolute configuration determination of the enantiomers. The choice of technique will depend on the specific analytical requirements, including the need for quantitative enantiomeric excess determination, absolute configuration assignment, and the complexity of the sample matrix. This guide provides the foundational data and protocols to assist researchers in selecting and implementing the most appropriate spectroscopic methods for their specific needs in the analysis of this compound and other chiral molecules.

References

A Comparative Guide to the Purity Assessment of Synthetic Versus Natural Menthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and natural menthone sources, with a focus on purity assessment methodologies. Understanding the origin and impurity profile of this compound is critical for its application in research, pharmaceuticals, and other regulated industries, ensuring consistency, efficacy, and safety.

Introduction to this compound Sources

This compound is a naturally occurring monoterpene and a key constituent of the essential oils from plants in the Mentha genus, such as peppermint and corn mint.[1][2] It is valued for its characteristic minty aroma and is used in flavors, fragrances, and as a precursor in the synthesis of other compounds, like menthol. This compound exists as four possible stereoisomers, with l-menthone being the most abundant in nature.[2]

  • Natural this compound: This is primarily obtained through the fractional distillation of essential oils from Mentha species.[1][3] The composition and purity of natural this compound can be influenced by factors such as plant species, growing conditions, and extraction techniques.

  • Synthetic this compound: Produced through chemical synthesis, synthetic this compound offers consistency in supply and pricing, which can be advantageous over natural sources that are subject to agricultural variability.[4][5] However, the impurity profile of synthetic this compound is highly dependent on the specific manufacturing process and starting materials used.[1]

The choice between natural and synthetic sources often depends on the specific application, cost considerations, and regulatory requirements. A thorough purity assessment is essential to characterize the material and identify any potential contaminants.

Comparative Data on this compound Sources and Impurities

The origin of this compound significantly impacts its impurity profile. Isothis compound is a common diastereomer found in both natural and synthetic this compound and can easily interconvert with this compound.[2]

Table 1: General Comparison of Natural vs. Synthetic this compound

FeatureNatural this compoundSynthetic this compound
Origin Extracted from essential oils of Mentha species (e.g., Mentha arvensis, Mentha piperita).[1][4]Produced through chemical synthesis in a laboratory or industrial setting.[1][4]
Key Isomer Primarily l-menthone.[1]Can be produced as specific isomers (e.g., l-menthone) or as a racemic mixture.[1]
Common Impurities Isothis compound, menthol, pulegone, and other terpenoids from the source plant.[1][6]Isothis compound, unreacted starting materials, catalysts, and by-products specific to the synthesis route.[1][6]
Isotopic Profile Contains natural abundance levels of stable isotopes (¹³C, ²H) and a characteristic ¹⁴C signature from its biological origin.[5][7]Isotopic ratios may differ from natural sources; typically devoid of ¹⁴C if derived from petrochemicals.[5]
Cost & Availability Price and availability can fluctuate based on crop yields and environmental factors.[1][5]Generally offers more stable pricing and consistent supply.[1][4]

Table 2: Common Impurities in this compound by Source

ImpurityTypically Found InAnalytical Method for DetectionNotes
Isothis compound Both Natural and SyntheticGC-FID, GC-MS, NMRA common diastereomer that exists in equilibrium with this compound.[2]
Pulegone Natural (from certain Mentha species)GC-MSA monoterpene ketone that can be a potential concern in some applications.
Menthol NaturalGC-MSA related monoterpenoid alcohol often found in mint oils.[8]
Other Terpenes NaturalGC-MSIncludes compounds like limonene, pinene, etc., depending on the plant source.[1]
Residual Solvents SyntheticHeadspace GC-MSSolvents used during the synthesis and purification process.[9]
Synthesis By-products SyntheticGC-MS, LC-MSCompounds formed from side reactions during the chemical synthesis.

Experimental Protocols for Purity Assessment

A multi-faceted analytical approach is required for a comprehensive purity assessment of this compound.

Gas Chromatography (GC) for Purity and Isomer Ratio

Gas chromatography is a primary technique for determining the purity of volatile compounds like this compound and quantifying its isomers.[8][10]

  • Objective: To quantify the percentage of this compound and its key isomer, isothis compound.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Method:

    • Column: A capillary column suitable for terpene analysis, such as a HP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature: 270°C.[3]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 5°C/minute.

      • Hold: Maintain at 220°C for 5 minutes.

    • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., isooctane or ethanol) at a concentration of approximately 1 mg/mL.

    • Injection: Inject 1 µL of the prepared sample.

    • Data Analysis: Identify peaks based on retention times of certified reference standards for this compound and isothis compound. Calculate the percentage area of each peak relative to the total peak area to determine purity and isomer ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for separating and identifying unknown impurities.[3][11]

  • Objective: To identify the chemical structure of impurities present in the this compound sample.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Method:

    • GC Conditions: Use the same GC conditions as described in the GC-FID protocol to ensure comparable retention times.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230°C.

    • Data Analysis: Compare the mass spectrum of each impurity peak with a reference library (e.g., NIST, Wiley) to tentatively identify the compounds. Confirmation should be done using certified reference standards where possible.

Isotope Ratio Analysis for Source Verification

Stable Isotope Ratio Analysis (SIRA) is the definitive method for distinguishing between natural and synthetic sources.[12] Carbon-14 analysis is particularly effective for detecting adulteration with petrochemical-derived synthetic this compound.[5]

  • Objective: To determine the isotopic signature (e.g., ¹³C/¹²C) to verify the "natural" or "synthetic" origin of the this compound.

  • Instrumentation: Gas Chromatograph coupled to a Combustion interface and an Isotope Ratio Mass Spectrometer (GC-C-IRMS).

  • Method:

    • Sample Preparation: The sample is prepared and injected into the GC as described previously.

    • Combustion: After separation on the GC column, each compound is combusted to CO₂ and H₂O in a high-temperature furnace.

    • IRMS Analysis: The resulting CO₂ gas is introduced into the IRMS, which precisely measures the ratio of ¹³C to ¹²C.

    • Data Analysis: The ¹³C/¹²C ratio is expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. This value is then compared to established ranges for authentic natural this compound and known synthetic products. Plant-derived compounds have a characteristic δ¹³C value based on their photosynthetic pathway (C3 or C4), which differs from synthetically produced compounds.[12]

Visualization of Workflows

Workflow for this compound Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.

G cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Source Verification Sample This compound Sample GC_FID GC-FID Analysis Sample->GC_FID IRMS GC-C-IRMS Analysis Sample->IRMS Purity Purity (%) & Isomer Ratio GC_FID->Purity GC_MS GC-MS Analysis GC_FID->GC_MS If impurities detected Final_Report Comprehensive Purity Report Purity->Final_Report Impurity_ID Impurity Profile (e.g., Pulegone, Menthol) GC_MS->Impurity_ID Impurity_ID->Final_Report Origin Source Determination (Natural vs. Synthetic) IRMS->Origin Origin->Final_Report

Caption: Workflow for the comprehensive purity and source assessment of this compound.

Decision Pathway for Source Authentication

This diagram outlines the logical steps to authenticate the source of a this compound sample.

G start This compound Sample (Claim: 'Natural') irms Perform Isotope Ratio Analysis (GC-C-IRMS) start->irms check_isotope Is δ¹³C value within expected range for natural this compound? irms->check_isotope c14_analysis Perform Carbon-14 Analysis check_isotope->c14_analysis No / Ambiguous authentic Source Authenticated as Natural check_isotope->authentic Yes check_c14 Is ¹⁴C activity detectable? c14_analysis->check_c14 check_c14->authentic Yes synthetic Source Identified as Synthetic or Adulterated check_c14->synthetic No

References

Cross-validation of different analytical techniques for menthone detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of menthone, a naturally occurring monoterpenoid found in various essential oils, is crucial for quality control, formulation development, and toxicological assessment. This guide provides an objective comparison of the performance of three common analytical techniques for this compound detection: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The information presented is supported by a synthesis of experimental data from various scientific publications.

At a Glance: Method Comparison

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the most widely employed and robust technique for this compound analysis. Its high sensitivity and selectivity make it ideal for complex matrices. High-Performance Liquid Chromatography is a viable alternative, though less common due to this compound's lack of a strong UV chromophore, often necessitating the use of a Refractive Index Detector (RID) or derivatization. UV-Visible Spectroscopy is generally not suitable for direct quantification of this compound and requires a chemical derivatization step to produce a chromophoric compound.

Data Presentation: Quantitative Performance Comparison

The selection of an analytical technique is heavily influenced by its quantitative performance characteristics. The following table summarizes typical validation parameters for the detection of this compound and related compounds using GC-FID/MS, HPLC-RID, and UV-Vis Spectroscopy. It is important to note that direct cross-validation studies for this compound are limited; therefore, some of the HPLC data is based on validated methods for the structurally similar compound, menthol.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-RID)UV-Visible Spectroscopy (with derivatization)
Linearity (r²) > 0.99[1][2]> 0.999> 0.999
Limit of Detection (LOD) 0.15 - 2.1 ng/mL[1][3]~ 0.1 µg/mL (for Menthol)Not widely reported
Limit of Quantification (LOQ) 0.50 - 3.1 ng/mL[1][3]~ 0.3 µg/mL (for Menthol)Not widely reported
Accuracy (% Recovery) 95.72 - 103.76%[4]~ 100.4% (for Menthol)[5]Not widely reported
Precision (%RSD) < 6.9%[1][4]< 2.0% (for Menthol)Not widely reported

Mandatory Visualization

The following diagram illustrates the comparative workflows for the analysis of this compound using Gas Chromatography, High-Performance Liquid Chromatography, and UV-Visible Spectroscopy.

This compound Analysis Workflow Comparative Workflow for this compound Detection cluster_0 Sample Preparation cluster_1 Gas Chromatography (GC) cluster_2 High-Performance Liquid Chromatography (HPLC) cluster_3 UV-Visible Spectroscopy cluster_4 Data Analysis Sample Sample (e.g., Essential Oil, Serum) Extraction Extraction/Dilution Sample->Extraction Derivatization_UV Derivatization (for UV-Vis) Extraction->Derivatization_UV GC_Injection Injection Extraction->GC_Injection HPLC_Injection Injection Extraction->HPLC_Injection UV_Measurement Spectrophotometric Measurement Derivatization_UV->UV_Measurement GC_Column Capillary Column Separation GC_Injection->GC_Column GC_Detection Detection (FID/MS) GC_Column->GC_Detection Data_Quantification Quantification GC_Detection->Data_Quantification HPLC_Column Reversed-Phase Column Separation HPLC_Injection->HPLC_Column HPLC_Detection Detection (RID) HPLC_Column->HPLC_Detection HPLC_Detection->Data_Quantification UV_Measurement->Data_Quantification

Comparative workflow for this compound analysis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound using GC-FID/MS, HPLC-RID, and UV-Vis Spectroscopy.

Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS)

This method is highly suitable for the volatile nature of this compound and is considered the gold standard for its quantification in complex mixtures like essential oils.

1. Sample Preparation:

  • Accurately weigh the sample (e.g., essential oil) and dissolve it in a suitable volatile solvent such as hexane or ethanol to a known concentration.

  • For trace analysis in biological matrices like serum, a headspace solid-phase microextraction (HS-SPME) can be employed for sample cleanup and pre-concentration.[1]

  • Prepare a series of calibration standards of this compound in the same solvent.

  • Add an internal standard (e.g., camphor or n-dodecane) to both samples and standards for improved accuracy and precision.

2. GC Conditions:

  • Column: A non-polar or medium-polar capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 60-80 °C, held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-240 °C.

  • Detector:

    • FID: Temperature set to 250-280 °C.

    • MS: Transfer line temperature of 280 °C, ion source temperature of 230 °C, and electron ionization at 70 eV. Data is acquired in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard. Confirmation is achieved with MS by comparing the mass spectrum with a reference library.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Due to the absence of a significant UV-absorbing chromophore, this compound is not readily detectable by common UV detectors. HPLC with a Refractive Index Detector (RID) can be used, although it generally offers lower sensitivity than GC-FID/MS. The following protocol is adapted from methods for the closely related compound, menthol.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards of this compound in the mobile phase.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v) is often effective.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detector: Refractive Index Detector (RID). The detector temperature should be maintained stable and close to the column temperature.

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Create a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Calculate the concentration of this compound in the sample using the calibration curve.

UV-Visible Spectroscopy with Derivatization

Direct UV-Vis analysis of this compound is not feasible due to its weak absorption in the UV-Vis spectrum. However, quantification can be achieved after a derivatization reaction that introduces a chromophore. A common derivatizing agent for ketones like this compound is 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone.[6]

1. Sample Preparation and Derivatization:

  • Dissolve the this compound-containing sample in a suitable solvent like ethanol.

  • Add a solution of 2,4-dinitrophenylhydrazine in the presence of an acid catalyst (e.g., sulfuric acid).

  • Allow the reaction to proceed to completion, which results in the formation of a colored this compound-2,4-dinitrophenylhydrazone.

  • Prepare a series of calibration standards by reacting known concentrations of this compound with DNPH under the same conditions.

2. UV-Vis Spectrophotometric Analysis:

  • Determine the wavelength of maximum absorbance (λmax) of the this compound-2,4-dinitrophenylhydrazone derivative by scanning the UV-Vis spectrum (typically around 356 nm).[6]

  • Measure the absorbance of the sample and standard solutions at the determined λmax.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of the this compound derivative in the sample from the calibration curve and subsequently calculate the initial concentration of this compound.

Conclusion

The cross-validation of analytical techniques reveals that Gas Chromatography (GC-FID/MS) is the most suitable method for the routine and research-based detection and quantification of this compound. It offers superior sensitivity, selectivity, and robustness, especially for complex sample matrices.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) serves as a viable alternative, particularly when GC instrumentation is unavailable or when analyzing less complex samples. However, it generally provides lower sensitivity compared to GC-based methods.

UV-Visible Spectroscopy is the least practical method for direct this compound quantification due to the need for a derivatization step. This adds complexity to the sample preparation and can introduce additional sources of error. However, it can be a cost-effective option if the required sensitivity is not high and the sample matrix is simple.

The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and accuracy, and the available instrumentation. For regulatory and high-stakes applications, the specificity and sensitivity of GC-MS are highly recommended.

References

Menthone's Allelopathic Edge: A Comparative Analysis with Other Plant Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals the potent allelopathic capabilities of menthone, a monoterpene found in mint species, when compared to other prevalent plant monoterpenes such as camphor, α-pinene, β-pinene, limonene, and 1,8-cineole. This guide synthesizes findings on their inhibitory effects on seed germination and plant growth, providing researchers, scientists, and drug development professionals with a comparative framework for understanding their potential as natural herbicides.

This compound has demonstrated significant inhibitory effects on both seed germination and root development, with a distinct cellular mechanism of action targeting microtubules.[1][2][3] This disruption of the cellular scaffolding leads to a blockage in cell elongation and can induce mortality in plant cells.[1][2] While other monoterpenes also exhibit allelopathic properties, the potency and mode of action can vary considerably.

Comparative Analysis of Allelopathic Effects

The following tables summarize quantitative data from various studies, showcasing the comparative allelopathic effects of this compound and other selected monoterpenes. It is important to note that experimental conditions, such as target species and concentration units, may vary between studies.

Table 1: Inhibition of Seed Germination by this compound and Other Monoterpenes

MonoterpeneTarget SpeciesConcentrationGermination Inhibition (%)Source
This compound Cress0.01 ppm~70%[1]
Cress1 ppm~99%[1]
Limonene Cress1 ppm~20%[1]
Menthol Cress1 ppm~90%[1]
Linalool Cress1 ppm~90%[1]
α-Pinene Triticum aestivum5 mM100%[4]
Amaranthus viridis5 mMSignificant Reduction[4]
1,8-Cineole Lactuca sativaNot specifiedSuppressed[5]

Table 2: Inhibition of Root/Radicle Growth by this compound and Other Monoterpenes

MonoterpeneTarget SpeciesConcentrationRoot/Radicle Growth Inhibition (%)Source
This compound Arabidopsis thalianaNot specifiedInhibition of root growth[1][2]
α-Pinene Various species5 mM49-66%[4]
β-Pinene Rice (Oryza sativa)≥0.04 mg/ml13-87%[6]
Camphor Impatiens balsamina0.56% leaf litterSignificant reduction in root collar[7]
1,8-Cineole Brassica campestrisDose-dependentMore severe on roots than hypocotyls[8]

Experimental Protocols

A generalized methodology for assessing the allelopathic effects of monoterpenes, based on protocols described in the cited literature, is as follows:

Seed Germination and Seedling Growth Bioassay

  • Preparation of Test Solutions: Pure monoterpenes are dissolved in an appropriate solvent (e.g., ethanol or n-hexane) and then diluted with distilled water to achieve a range of target concentrations. A control solution containing the same concentration of the solvent is also prepared.

  • Test Species and Substrate: Seeds of a sensitive indicator species, such as cress (Lepidium sativum), lettuce (Lactuca sativa), or radish (Raphanus sativus), are surface-sterilized. A sterile substrate, such as filter paper or a mixture of peat, perlite, and sand, is placed in petri dishes or other suitable containers.[9]

  • Application of Treatments: A standardized volume of each test solution is applied to the substrate in the petri dishes.

  • Incubation: The petri dishes are sealed and incubated in a controlled environment with defined temperature and light conditions.

  • Data Collection: After a predetermined incubation period (e.g., 48-72 hours), the number of germinated seeds is counted. The lengths of the radicle (primary root) and hypocotyl/coleoptile (shoot) of the seedlings are measured.

  • Data Analysis: The percentage of germination inhibition and the percentage of root/shoot growth inhibition relative to the control are calculated. Statistical analysis is performed to determine the significance of the observed effects.

Visualization of Mechanisms

This compound's Mode of Action: Microtubule Disruption

The primary mechanism behind this compound's potent allelopathic effect is its ability to disrupt plant microtubules.[1][2] This leads to a cascade of events culminating in growth inhibition and cell death.

Menthone_Allelopathy cluster_effects This compound's Effects This compound This compound PlantCell Plant Cell This compound->PlantCell Enters Microtubules Cortical & Mitotic Microtubules This compound->Microtubules Disrupts PlasmaMembrane Plasma Membrane Permeabilization This compound->PlasmaMembrane Induces CelluloseDeposition Ordered Cellulose Microfibril Deposition Microtubules->CelluloseDeposition Regulates Mitosis Mitosis Microtubules->Mitosis Essential for CellElongation Anisotropic Cell Elongation CelluloseDeposition->CellElongation Enables CellDivision Cell Division Mitosis->CellDivision Leads to CellDeath Cell Death PlasmaMembrane->CellDeath Leads to

Caption: this compound's allelopathic mechanism involves the disruption of microtubules, leading to impaired cell elongation and division, and ultimately cell death.

General Experimental Workflow for Allelopathy Bioassay

The following diagram illustrates a typical workflow for conducting an in-vitro allelopathy bioassay to compare the effects of different monoterpenes.

Allelopathy_Workflow Start Start: Select Monoterpenes (this compound, Camphor, etc.) PrepSolutions Prepare Test Solutions (Varying Concentrations) Start->PrepSolutions SetupAssay Set up Bioassay (Petri Dishes, Filter Paper, Seeds) PrepSolutions->SetupAssay Incubation Incubate under Controlled Conditions SetupAssay->Incubation DataCollection Data Collection: - Germination Count - Radicle/Hypocotyl Length Incubation->DataCollection Analysis Data Analysis: - Calculate % Inhibition - Statistical Comparison DataCollection->Analysis Conclusion Conclusion: Compare Allelopathic Potency Analysis->Conclusion

Caption: A standardized workflow for evaluating the allelopathic potential of various monoterpenes.

References

Safety Operating Guide

Navigating the Safe Disposal of Menthone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of menthone is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to implement comprehensive safety measures. This compound is a combustible liquid that can cause skin and eye irritation and may lead to an allergic skin reaction.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), safety glasses with side-shields or goggles, and a laboratory coat.[3][4]

  • Ventilation: Work in a well-ventilated area to avoid the inhalation of vapors or mists.[5][6][7] If significant aerosol or mist formation is likely, respiratory protection may be necessary.[7]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][7] In the event of skin contact, immediately wash the affected area with soap and plenty of water.[4] If this compound enters the eyes, rinse cautiously with water for several minutes.[2][4]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][6][7]

Step-by-Step Disposal Procedure

This compound and its container must be treated as hazardous waste.[5][7] Under no circumstances should it be discharged into drains, sewers, or waterways.[2][4][5][6][8]

  • Waste Classification: The first step is to classify the waste material. This compound is considered hazardous due to its combustible nature and its potential harm to aquatic life.[2][5][6] The waste generator is responsible for this classification.[4]

  • Segregation: Do not mix this compound waste with other waste streams.[1][4] Keeping chemical waste separate prevents unintended reactions and facilitates proper disposal.

  • Containerization:

    • Whenever possible, leave the waste this compound in its original container.[1][6]

    • If the original container is not usable, transfer the waste to a suitable, closed, and clearly labeled container.[4] The label should clearly identify the contents as "Hazardous Waste: this compound."

    • Ensure the container is kept tightly closed to prevent leaks or the release of vapors.[5][6]

  • Storage: Store the container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][6] The storage area should be away from incompatible materials and sources of ignition.[6][7]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[6][9] The recommended method of disposal is through a chemical incinerator, preferably one equipped with an afterburner and scrubber.[4]

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel and the environment.

  • Minor Spills:

    • Eliminate all nearby ignition sources.[2][4][6]

    • Absorb the spill with a non-combustible, inert material such as sand, diatomaceous earth, or vermiculite.[5][6][7]

    • Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[4][5][6]

    • Clean the spill area with water and detergent.[4]

  • Major Spills:

    • Evacuate all non-essential personnel from the area.[4][6]

    • Alert your institution's emergency responders and provide them with the location and nature of the spill.[4]

    • If it is safe to do so, prevent the spilled material from entering drains, sewers, or waterways by using dikes or covering drains.[2][4][5][6]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste because they may retain product residue.[2]

  • Contaminated Containers: Handle uncleaned or contaminated packages in the same way as the substance itself.[1][5][7]

  • Rinsing: To render a container "empty" for recycling or disposal as non-hazardous waste, it may require triple rinsing.[10] The rinsate from this process must be collected and disposed of as hazardous waste.[10] Always follow your institution's specific procedures for container decontamination.

  • Final Disposal: After proper cleaning, completely emptied packages can be recycled.[5][7]

Quantitative Disposal Limits

Specific quantitative limits for the disposal of this compound, such as concentration thresholds for sewer release, are generally not defined in safety data sheets. The standard guideline is to avoid any discharge into aquatic systems. For specific limits that may be dictated by local regulations or institutional policy, consult your Environmental Health and Safety department.

ParameterLimitSource/Regulation
Sewer/Drain Disposal Prohibited[2][4][5]
Environmental Release Prohibited[5][6]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects[2][5][6]
Regulatory Framework Must comply with local, regional, national, and international regulations[1][2][5]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Storage & Final Disposal A 1. Assess Waste (this compound = Hazardous) B 2. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste (Do Not Mix) B->C Spill Spill Occurs? B->Spill D 4. Use Sealed & Approved Container (Original or Labeled) C->D E 5. Label Container 'Hazardous Waste: this compound' D->E F 6. Store in Designated Safe Area (Cool, Ventilated, No Ignition Sources) E->F G 7. Contact EHS or Licensed Disposal Vendor F->G H 8. Professional Disposal (Incineration) G->H Spill->C No Spill_Proc Follow Spill Management Protocol (Absorb, Collect, Contain) Spill->Spill_Proc Yes Spill_Proc->C

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Menthone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Menthone

For researchers and professionals in drug development, the safe handling of chemical compounds like this compound is of paramount importance. This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, may cause an allergic skin reaction, and can lead to respiratory irritation or allergic symptoms if inhaled.[1][2] Adherence to rigorous safety protocols is essential to mitigate risks and ensure a secure laboratory environment. This guide provides immediate, essential safety procedures, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure to this compound. The following equipment is recommended based on safety data sheets.

Protection TypeEquipment SpecificationStandard/Specification
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses with side-shields.[3]Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection Chemical-resistant gloves. The selection of suitable gloves depends on the material and manufacturer.[1] Nitrile rubber gloves are commonly recommended for handling chemicals.[4][5] Always inspect gloves prior to use and use proper removal techniques.[3] A lab coat or other protective clothing is necessary to prevent skin exposure.[6]Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[6]
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or during activities that may generate vapor or mist.[6][7]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4][6]

Note: The exact breakthrough time for glove materials should be confirmed with the protective glove manufacturer.[1]

Operational and Disposal Plans

A systematic approach to handling this compound is crucial for laboratory safety and regulatory compliance.

Handling and Storage Protocol
  • Engineering Controls : Always work in a well-ventilated area. The use of a fume hood is recommended to ensure good ventilation and exhaustion at the workplace.[1][7][8] Facilities should be equipped with an eyewash station and a safety shower.[7]

  • Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mist.[3] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][7] Take precautionary measures against static discharge.[3]

  • Hygiene : Wash hands thoroughly before breaks and immediately after handling the chemical.[3][8] Do not eat, drink, or smoke in areas where this compound is handled or stored.[9]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8] Store away from incompatible materials such as strong oxidizing agents and strong reducing agents.[2][7]

Spill and Emergency Procedures
  • Personal Precautions : In case of a spill, immediately evacuate personnel to a safe area.[3] Wear appropriate PPE, including respiratory protection, before attempting cleanup.[1][3] Ensure adequate ventilation. Remove all sources of ignition.[3][7]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, surface water, or ground water.[1][3][8]

  • Cleanup : Absorb the spill with a non-combustible, inert material such as sand, earth, diatomaceous earth, or vermiculite.[1][3] Collect the material and place it in a suitable, closed container for disposal.[3][7]

First-Aid Measures
  • After Inhalation : Move the person into fresh air. If breathing is difficult or respiratory symptoms occur, call a physician or poison center.[3][8]

  • After Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] If skin irritation or an allergic reaction occurs, seek medical attention.

  • After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician.[3]

  • After Swallowing : Do NOT induce vomiting. Rinse mouth with water and immediately call a doctor or poison center.[3][8][9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection : Collect surplus and non-recyclable this compound in a suitable, labeled container. Do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3]

  • Disposal Method : This material and its container must be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[3] The preferred method is often to burn the material in a chemical incinerator equipped with an afterburner and scrubber.

  • Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, regional, and national regulations.[3][8] Avoid release to the environment.[3][8]

Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from risk assessment to emergency response.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response Risk_Assessment 1. Assess Risks - Review SDS - Identify Hazards (Flammability, Irritation) PPE_Selection 2. Select Appropriate PPE - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) Risk_Assessment->PPE_Selection Eng_Controls 3. Prepare Workspace - Ensure Fume Hood is Operational - Verify Eyewash/Shower Access PPE_Selection->Eng_Controls Handling 4. Safe Handling Procedure - Work in Fume Hood - Avoid Inhalation & Contact - Keep Away from Ignition Sources Eng_Controls->Handling Storage 5. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area Handling->Storage Emergency Emergency Event (Spill, Exposure) Handling->Emergency In case of... Decontamination 6. Decontamination - Clean Work Area - Wash Hands Thoroughly Storage->Decontamination Waste_Disposal 7. Waste Disposal - Collect in Labeled Hazardous Waste Container - Follow Institutional Protocols Decontamination->Waste_Disposal Spill_Response Spill Response - Evacuate & Ventilate - Use Absorbent Material Emergency->Spill_Response First_Aid First Aid - Follow SDS Guidelines (Rinse Skin/Eyes, Fresh Air) Emergency->First_Aid

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menthone
Reactant of Route 2
Menthone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.